YF135
Description
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Properties
Molecular Formula |
C63H75ClN12O7S |
|---|---|
Molecular Weight |
1179.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C63H75ClN12O7S/c1-40-56(84-39-68-40)44-18-16-42(17-19-44)34-67-59(79)53-32-48(77)36-76(53)61(81)57(63(2,3)4)70-54(78)22-30-82-29-8-25-72-24-7-11-47(72)38-83-62-69-51-37-73(52-13-6-10-43-9-5-12-50(64)55(43)52)26-21-49(51)58(71-62)74-27-28-75(46(35-74)20-23-65)60(80)45(33-66)31-41-14-15-41/h5-6,9-10,12-13,16-19,31,39,41,46-48,53,57,77H,7-8,11,14-15,20-22,24-30,32,34-38H2,1-4H3,(H,67,79)(H,70,78)/b45-31+/t46-,47-,48+,53-,57+/m0/s1 |
InChI Key |
VJEBOMJUVXOGQI-ZAONMBGGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)/C(=C/C1CC1)/C#N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=CC1CC1)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
YF135: A Technical Guide to the Mechanism of Reversible-Covalent Degradation of KRAS G12C
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer.[1][2] While covalent inhibitors targeting the mutant cysteine-12 have shown promise, alternative therapeutic strategies are being explored to overcome potential resistance.[3] Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) offers a distinct and powerful modality.[4]
This document details the mechanism of action of YF135, a first-in-class reversible-covalent PROTAC designed to selectively induce the degradation of the KRAS G12C oncoprotein.[1][3] this compound hijacks the ubiquitin-proteasome system to eliminate KRAS G12C, leading to the suppression of downstream oncogenic signaling and inhibition of cancer cell proliferation.[1][5] We present its core mechanism, quantitative cellular activity, impact on signaling pathways, and the key experimental protocols used for its characterization.
Core Mechanism of Action: Ternary Complex-Mediated Degradation
This compound is a heterobifunctional molecule designed to simultaneously engage the KRAS G12C protein and an E3 ubiquitin ligase.[6] It is composed of three key components:
-
A KRAS G12C Ligand (6d): A cyanacrylamide-based warhead derived from the MRTX849 scaffold that forms a reversible-covalent bond with the Cys12 residue of KRAS G12C.[1][5]
-
An E3 Ligase Ligand: A moiety that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]
-
A Linker: An ethylenedioxy linker that tethers the two ligands.[1]
The mechanism proceeds via the following steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing KRAS G12C into close proximity with the VHL E3 ligase.[1][5]
-
Ubiquitination: Within this complex, the VHL ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS G12C protein.
-
Proteasomal Recognition & Degradation: The poly-ubiquitinated KRAS G12C is recognized by the 26S proteasome, which unfolds and proteolytically degrades the target protein.[1] this compound is then released and can engage in further catalytic cycles of degradation.
Impact on Downstream Signaling
KRAS is a central node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][7] In its active, GTP-bound state, KRAS G12C activates downstream effectors like RAF, MEK, and ERK, promoting cell proliferation and survival.[1] By degrading KRAS G12C, this compound effectively shuts down this oncogenic cascade. This is experimentally observed as a significant, dose-dependent reduction in the levels of phosphorylated ERK (p-ERK), a key biomarker of MAPK pathway activity, while total ERK levels remain unaffected.[1][5]
Quantitative Data Summary
The activity of this compound has been quantified in human lung cancer cell lines harboring the KRAS G12C mutation (H358, H23) and a KRAS G12S mutation as a negative control (A549).[1]
Table 1: Cellular Degradation Activity (24h treatment)
| Cell Line | Target Protein | DC₅₀ (µM) |
| H358 | KRAS G12C | 3.61[1][5] |
| H23 | KRAS G12C | 4.53[1][5] |
| H358 | Phospho-ERK | 1.68[1][5] |
| H23 | Phospho-ERK | 1.44[1][5] |
| DC₅₀: Concentration required for 50% of maximal degradation. |
Table 2: Anti-proliferative Activity
| Cell Line | Genotype | IC₅₀ (nM) |
| H358 | KRAS G12C | 153.9[1][5] |
| H23 | KRAS G12C | 243.9[1][5] |
| A549 | KRAS G12S | No obvious inhibition[1] |
| IC₅₀: Concentration required for 50% inhibition of cell proliferation. |
Key Experimental Protocols & Workflows
The mechanism of this compound was elucidated through several key experiments.[1] The following sections describe the generalized protocols for these assays.
Protein Degradation Assessment by Western Blot
This assay is used to quantify the levels of specific proteins (e.g., KRAS G12C, p-ERK, total ERK) in cells following treatment with this compound.
Methodology:
-
Cell Culture & Treatment: KRAS G12C mutant cells (H358, H23) are seeded and allowed to adhere. Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[1][5]
-
Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for KRAS G12C, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. Target protein levels are normalized to the loading control.
Mechanism Verification Experiments
To confirm that degradation occurs via the canonical PROTAC mechanism, several control experiments are performed.[1]
-
Proteasome Inhibition: Cells are co-treated with this compound and a proteasome inhibitor (e.g., MG-132). A "rescue" of KRAS G12C levels (i.e., a failure to degrade) indicates the process is proteasome-dependent.[1]
-
E3 Ligase Competition: Cells are co-treated with this compound and an excess of a free VHL ligand (e.g., VH-032). The free ligand competes with this compound for VHL binding, preventing ternary complex formation and rescuing KRAS G12C from degradation.[1]
-
Target Competition: Similarly, co-treatment with an excess of the KRAS G12C-binding warhead (6d) prevents this compound from binding its target, also resulting in a rescue of protein levels.[1]
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to YF135 PROTAC: A Reversible-Covalent KRAS G12C Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
YF135 is a pioneering, reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the oncogenic KRAS G12C mutant protein. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of KRAS G12C, leading to the suppression of downstream signaling pathways, such as the MAPK pathway, and inhibiting the proliferation of cancer cells harboring this specific mutation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a heterobifunctional molecule composed of three key components: a ligand that reversibly and covalently binds to the KRAS G12C protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][3] The design is based on the scaffold of the KRAS G12C inhibitor MRTX849.[1][4]
| Property | Value |
| Molecular Formula | C₆₃H₇₅ClN₁₂O₇S |
| Molecular Weight | 1179.86 g/mol |
| CAS Number | 2913177-53-2 |
Chemical Structure of this compound
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of KRAS G12C.[1][3] This process involves the formation of a ternary complex between this compound, the KRAS G12C protein, and the VHL E3 ubiquitin ligase.[1][4] The proximity induced by this complex allows the E3 ligase to transfer ubiquitin molecules to the KRAS G12C protein, marking it for degradation by the 26S proteasome. A key feature of this compound is its reversible-covalent binding to KRAS G12C, which allows for catalytic activity, where a single molecule of this compound can induce the degradation of multiple KRAS G12C proteins.[1][5]
Figure 1. Mechanism of action of this compound PROTAC.
Quantitative Biological Data
The biological activity of this compound has been characterized in various cancer cell lines harboring the KRAS G12C mutation.
Table 1: In Vitro Cell Proliferation Inhibition[1]
| Cell Line | KRAS Mutation | IC₅₀ (nM) |
| H358 | G12C | 153.9 |
| H23 | G12C | 243.9 |
| A549 | G12S | No obvious inhibition |
Table 2: KRAS G12C Degradation Efficacy[1][4]
| Cell Line | DC₅₀ (µM) for KRAS G12C | DC₅₀ (µM) for p-ERK |
| H358 | 3.61 | 1.68 |
| H23 | 4.53 | 1.44 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from commercially available materials to construct the KRAS G12C binder, which is then coupled to the VHL ligand via a linker.[1]
Figure 2. Simplified synthetic workflow for this compound.
Detailed Synthetic Steps: A detailed, step-by-step protocol with specific reagent quantities, reaction times, and purification methods would be required for replication and is typically found in the supplementary information of the primary research article. The general strategy involves:
-
Synthesis of the KRAS G12C binder: This involves a series of reactions including oxidation, substitution, deprotection, and condensation steps to build the core structure that binds to KRAS G12C.
-
Coupling with the VHL ligand: The synthesized KRAS G12C binder is then condensed with a pre-synthesized VHL ligand to form the final this compound PROTAC.[1]
Cell Viability Assay (CCK-8)
The anti-proliferative effects of this compound are determined using a Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cell Seeding: Seed H358, H23, and A549 cells in 96-well plates at a density of 1,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting
Western blotting is used to assess the degradation of KRAS G12C and the phosphorylation of its downstream effector ERK.[1]
-
Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Lyse the cells in NETN buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KRAS (Abcam), p-ERK (Cell Signaling Technology), total ERK (Cell Signaling Technology), and β-actin (Sigma-Aldrich).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:1000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL Western Blotting Substrate Kit.
-
Quantification: Quantify the band intensities using ImageJ software and normalize to β-actin.
Washout and Rescue Experiments
These experiments are crucial to confirm the mechanism of action of this compound.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
YF-135: A Technical Guide to a Reversible-Covalent KRAS G12C Degrader Based on the MRTX849 Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YF-135, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the oncogenic KRAS G12C mutant protein. Developed from the scaffold of the well-established KRAS G12C inhibitor MRTX849 (adagrasib), YF-135 represents a promising therapeutic strategy by shifting the paradigm from mere inhibition to active removal of the cancer-driving protein. This document details the design rationale, mechanism of action, and key preclinical data for YF-135, along with the experimental protocols utilized for its characterization.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways that drive tumor proliferation and survival. For decades, KRAS was considered an "undruggable" target. However, the development of covalent inhibitors like MRTX849, which specifically target the mutant cysteine residue, has marked a significant breakthrough in KRAS-targeted therapies.
YF-135 builds upon this success by employing PROTAC technology. It is a heterobifunctional molecule that hijacks the cell's natural protein disposal system. One end of YF-135 binds to the KRAS G12C protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. A key feature of YF-135 is its reversible-covalent binding to KRAS G12C, which allows for catalytic degradation of the target protein.[1][2]
Design and Synthesis of YF-135
The design of YF-135 is a strategic amalgamation of a KRAS G12C binder, a linker, and a VHL E3 ligase ligand. The KRAS G12C targeting moiety is derived from the MRTX849 scaffold, specifically a cyanoacrylamide-based reversible-covalent inhibitor (compound 6d).[2] This warhead covalently binds to the mutant cysteine in the switch-II pocket of KRAS G12C in a reversible manner.[2] The VHL ligand is tethered to this inhibitor via a flexible linker, a critical component for the formation of a stable ternary complex between KRAS G12C, YF-135, and the VHL E3 ligase.[1][2]
Mechanism of Action
YF-135 induces the degradation of KRAS G12C through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex comprising YF-135, the KRAS G12C protein, and the VHL E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of KRAS G12C. The resulting polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of the oncoprotein.[1][2] This degradation, in turn, attenuates downstream signaling through the MAPK pathway, as evidenced by decreased phosphorylation of ERK.[1][2]
Quantitative Data Summary
The preclinical efficacy of YF-135 has been evaluated in KRAS G12C mutant cancer cell lines. The following tables summarize the key quantitative data.
| Cell Line | IC50 (nM) | Reference |
| H358 | 153.9 | [1] |
| H23 | 243.9 | [1] |
| Table 1: In Vitro Antiproliferative Activity of YF-135. |
| Cell Line | DC50 (µM) | Dmax (%) | Reference |
| H358 | 3.61 | >90% (at 10 µM) | [1] |
| H23 | 4.53 | >90% (at 10 µM) | [1] |
| Table 2: In Vitro KRAS G12C Degradation by YF-135. |
| Cell Line | p-ERK DC50 (µM) | Reference |
| H358 | 1.68 | [1] |
| H23 | 1.44 | [1] |
| Table 3: Inhibition of Downstream Signaling by YF-135. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of YF-135
The synthesis of YF-135 involves a multi-step process. A key intermediate is the KRAS G12C inhibitor, compound 6d, which is synthesized from tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate.[2] This intermediate is then coupled with a VHL ligand tethered to a linker. The detailed synthetic scheme can be found in the work by Yang et al. (2022).[2]
Cell Viability Assay
-
Cell Seeding: Seed KRAS G12C mutant cell lines (e.g., H358, H23) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of YF-135 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for KRAS G12C Degradation and p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of YF-135 for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against KRAS G12C, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the KRAS G12C and p-ERK levels to the loading control and total ERK, respectively.
Signaling Pathway Context
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. By inducing the degradation of KRAS G12C, YF-135 effectively abrogates these oncogenic signals.
Conclusion
YF-135 represents a significant advancement in the development of KRAS G12C-targeted therapies. By leveraging the PROTAC technology on the well-validated MRTX849 scaffold, YF-135 demonstrates efficient and sustained degradation of the KRAS G12C oncoprotein, leading to the inhibition of downstream signaling and cancer cell proliferation. Its reversible-covalent binding mechanism offers the potential for catalytic activity and improved therapeutic efficacy. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of YF-135 in the treatment of KRAS G12C-driven cancers.
References
The Reversible-Covalent Inhibition Mechanism of YF135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YF135 is a pioneering reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the oncogenic KRASG12C protein. This document provides an in-depth technical overview of the inhibition mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways. This compound operates by forming a reversible covalent bond with the mutant cysteine residue of KRASG12C and concurrently recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of KRASG12C, offering a promising therapeutic strategy for cancers harboring this specific mutation. While cellular efficacy has been demonstrated, precise kinetic and structural data for the ternary complex remain areas for further investigation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, has been a challenging target for therapeutic intervention. This compound emerges as a novel therapeutic agent, employing a PROTAC strategy to not just inhibit, but eliminate the KRASG12C protein. Unlike irreversible covalent inhibitors, this compound utilizes a cyanacrylamide "warhead" to form a reversible covalent bond with the thiol group of the mutant cysteine in KRASG12C. This reversibility potentially offers advantages in terms of safety and off-target effects. As a heterobifunctional molecule, this compound also incorporates a ligand for the VHL E3 ubiquitin ligase, effectively hijacking the cellular ubiquitin-proteasome system to tag KRASG12C for degradation.
Core Mechanism of Action
The mechanism of this compound can be dissected into a series of coordinated steps:
-
Initial Binding and Reversible Covalent Adduct Formation: this compound first engages with the KRASG12C protein. The cyanacrylamide moiety of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine at position 12 of the mutant KRAS protein. This results in the formation of a covalent adduct. The presence of the electron-withdrawing cyano group on the acrylamide facilitates the reversibility of this Michael addition, allowing the covalent bond to form and break.
-
Recruitment of VHL E3 Ligase: The other end of the this compound molecule presents a ligand that is recognized by and binds to the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: The simultaneous binding of this compound to both KRASG12C and VHL brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (KRASG12C-YF135-VHL).
-
Ubiquitination of KRASG12C: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRASG12C protein.
-
Proteasomal Degradation: The polyubiquitinated KRASG12C is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades KRASG12C into smaller peptides.
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another KRASG12C protein and VHL E3 ligase, enabling a catalytic cycle of protein degradation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its precursor components. It is important to note that specific kinetic parameters such as association rate constants (k_on), dissociation rate constants (k_off), and inhibition constants (K_i) for the reversible-covalent interaction of this compound with KRASG12C and its binding to VHL are not yet publicly available.
Table 1: Cellular Activity of this compound [1][2]
| Parameter | Cell Line | Value (nM) | Description |
| IC50 | H358 (KRASG12C) | 153.9 | Half-maximal inhibitory concentration for cell proliferation. |
| H23 (KRASG12C) | 243.9 | Half-maximal inhibitory concentration for cell proliferation. | |
| DC50 | H358 (KRASG12C) | 3610 | Half-maximal degradation concentration of KRASG12C. |
| H23 (KRASG12C) | 4530 | Half-maximal degradation concentration of KRASG12C. |
Table 2: Binding Affinity of Precursor Components (Illustrative)
Note: The following data is for the parent KRASG12C inhibitor scaffold and a typical VHL ligand, as specific data for the this compound components is not available.
| Component | Target | Parameter | Value | Method |
| MRTX849 (scaffold) | KRASG12C | k_inact/K_i | High | Mass Spectrometry |
| VH-032 (VHL ligand) | VHL | K_d | Low µM | SPR/ITC |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. Below are outlines of the key methodologies employed.
Western Blotting for KRASG12C Degradation
This assay is used to quantify the reduction in KRASG12C protein levels following treatment with this compound.
Materials:
-
KRASG12C mutant cell lines (e.g., H358, H23)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-KRASG12C, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing KRASG12C levels to the loading control.
Washout Assay to Demonstrate Reversibility
This experiment is designed to confirm the reversible nature of this compound-mediated degradation.
Procedure:
-
Treatment: Treat cells with this compound for a sufficient duration to induce KRASG12C degradation (e.g., 24 hours).
-
Washout: Remove the this compound-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.
-
Recovery: Add fresh medium and incubate the cells for various time points (e.g., 8, 12, 16 hours).
-
Analysis: Harvest the cells at each time point and analyze KRASG12C protein levels by Western blotting as described above. A recovery of KRASG12C protein levels over time indicates reversible inhibition.
Competitive Binding Assay
To confirm that this compound functions through the intended mechanism, competition experiments can be performed.
Procedure:
-
Co-treatment: Treat cells with this compound in the presence or absence of an excess of a free VHL ligand (e.g., VH-032) or the KRASG12C binding moiety of this compound.
-
Analysis: After a set incubation period, assess the degradation of KRASG12C by Western blotting.
-
Interpretation: If the degradation of KRASG12C by this compound is prevented by the co-treatment with the free ligands, it confirms that this compound acts by binding to both VHL and KRASG12C.
Visualizations
The following diagrams illustrate the key pathways and experimental logic involved in the action of this compound.
References
The Discovery and Synthesis of YF135: A Reversible-Covalent PROTAC Targeting Oncogenic KRAS G12C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The advent of targeted protein degradation, specifically through the use of Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. This whitepaper details the discovery, synthesis, and mechanism of action of YF135, a first-in-class, reversible-covalent KRAS G12C PROTAC. This compound effectively induces the degradation of the KRAS G12C protein by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the suppression of downstream signaling pathways implicated in cancer cell proliferation and survival. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, serving as a technical guide for researchers in the field of targeted oncology and drug discovery.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation and progression.[1][2] Mutations in KRAS, particularly at the G12C position, lead to a constitutively active state of the protein, resulting in the hyperactivation of downstream pro-survival signaling cascades, most notably the RAF-MEK-ERK pathway.[1][2] For decades, the high affinity of KRAS for its natural ligand GTP and the lack of well-defined binding pockets made the development of effective inhibitors a formidable challenge.
The discovery of a covalent binding pocket near the mutant cysteine-12 residue has enabled the development of targeted inhibitors. However, challenges such as acquired resistance and the need for high systemic exposure have prompted the exploration of alternative therapeutic strategies. Proteolysis Targeting Chimeras (PROTACs) represent a novel modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3]
This compound is a pioneering reversible-covalent PROTAC designed to specifically target the KRAS G12C mutant protein for degradation.[1][2] By tethering a KRAS G12C inhibitor to a ligand for the VHL E3 ubiquitin ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C.[1][2] The reversible-covalent nature of its binding is designed to enhance its catalytic efficiency and overcome some of the limitations of irreversible inhibitors.[2]
Discovery and Design of this compound
This compound was rationally designed based on the scaffold of the KRAS G12C inhibitor MRTX849.[1][2] The design strategy involved tethering a KRAS G12C inhibitor (compound 6d) as the warhead to a VHL E3 ligase ligand.[1] The key innovation in this compound is the incorporation of a cyanacrylamide moiety, which allows for a reversible-covalent interaction with the cysteine-12 residue of KRAS G12C.[2] This reversible binding is hypothesized to allow for catalytic activity, where a single molecule of this compound can induce the degradation of multiple KRAS G12C proteins.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the KRAS G12C-binding warhead, the VHL ligand, and a suitable linker, followed by their conjugation. The detailed synthetic scheme is outlined in the primary publication, "Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC." While the full experimental details are proprietary to the original research, the general approach involves standard organic chemistry transformations.
(Note: A detailed, step-by-step synthetic protocol would be included here in a complete technical guide, with specific reagents, quantities, reaction conditions, and purification methods, as described in the "Experimental section for chemistry" of the primary publication.)
Mechanism of Action
This compound functions as a molecular bridge, bringing the KRAS G12C protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of KRAS G12C. The poly-ubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome. The degradation of KRAS G12C leads to the downregulation of the downstream RAF-MEK-ERK signaling pathway, thereby inhibiting cancer cell proliferation.
Figure 1. Mechanism of action of this compound.
Preclinical Data
The efficacy of this compound has been evaluated in preclinical studies using human cancer cell lines harboring the KRAS G12C mutation, namely H358 (non-small cell lung cancer) and H23 (non-small cell lung cancer).
In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro assays.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| H358 | 153.9[1] |
| H23 | 243.9[1] |
Table 2: Protein Degradation Activity of this compound
| Cell Line | Target Protein | DC50 (µM) |
| H358 | KRAS G12C | 3.61[1] |
| H358 | phospho-ERK | 1.68[1] |
| H23 | KRAS G12C | 4.53[1] |
| H23 | phospho-ERK | 1.44[1] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
These data demonstrate that this compound effectively inhibits the proliferation of KRAS G12C-mutant cancer cells and induces the degradation of both KRAS G12C and its downstream signaling effector, phospho-ERK.[1]
Signaling Pathway Analysis
The primary signaling pathway affected by the degradation of KRAS G12C is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.
Figure 2. KRAS signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
Cell Culture
H358 and H23 human non-small cell lung cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
Objective: To assess the degradation of KRAS G12C and the phosphorylation of ERK.
-
Cell Lysis: Cells were treated with this compound at various concentrations and for different durations. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against KRAS G12C, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software.
References
The YF135 Degrader: A Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
YF135 is a first-in-class, reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the oncogenic KRAS(G12C) protein.[1][2] This document provides an in-depth technical overview of the biochemical properties of this compound, its mechanism of action, cellular activity, and the experimental protocols used for its characterization. This compound operates by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective, proteasome-mediated degradation of KRAS(G12C).[1] This action leads to the suppression of downstream oncogenic signaling, highlighting its potential as a therapeutic agent.[2]
Core Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that covalently but reversibly binds to the mutant cysteine in KRAS(G12C), a flexible linker, and a ligand that recruits the VHL E3 ligase.[1] This structure enables the formation of a ternary complex between KRAS(G12C), this compound, and the VHL E3 ligase complex.[1] The induced proximity triggers the poly-ubiquitination of KRAS(G12C), marking it for degradation by the 26S proteasome.[3] A key feature of this compound is its reversible-covalent nature, which allows it to engage the target protein and subsequently be released to act catalytically, degrading multiple target protein molecules.[1][3]
Effect on Downstream Signaling
The KRAS protein is a critical node in cellular signaling, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[4] By inducing the degradation of oncogenic KRAS(G12C), this compound effectively halts the downstream signaling cascade.[1] This is evidenced by a significant reduction in the levels of phosphorylated ERK (p-ERK), a key downstream effector, in cancer cell lines treated with this compound.[1] The level of total ERK remains unaffected, demonstrating the specific action on the pathway's activation state.
Quantitative Data Presentation
The efficacy of this compound has been quantified through antiproliferative and protein degradation assays in human lung cancer cell lines harboring the KRAS(G12C) mutation.
Table 1: Antiproliferative Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit cell proliferation by 50%.
| Cell Line | KRAS Mutation | IC50 (nM) | Citation(s) |
| H358 | G12C | 153.9 | [1] |
| H23 | G12C | 243.9 | [1] |
| A549 | G12S | No obvious inhibition |
Table 2: Degradation Activity of this compound
This table presents the half-maximal degradation concentration (DC50) values, representing the concentration of this compound required to degrade 50% of the target protein after a 24-hour treatment.
| Cell Line | Target Protein | DC50 (µM) | Citation(s) |
| H358 | KRAS(G12C) | 3.61 | [1][5] |
| H358 | Phospho-ERK | 1.68 | |
| H23 | KRAS(G12C) | 4.53 | [1][5] |
| H23 | Phospho-ERK | 1.44 | [1] |
Experimental Protocols
The biochemical characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
-
Cell Seeding : Seed cells (e.g., H358, H23) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement : Measure the optical density at 570 nm using a microplate reader.[1][2]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of specific proteins (KRAS, p-ERK, total ERK) in cell lysates.
-
Cell Treatment & Lysis : Plate cells and treat with varying concentrations of this compound (0-10 µM) for 24 hours or with a fixed concentration (3 µM) for different time points (0-36 h).[1] Harvest and lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[4] Separate the proteins by size on an SDS-polyacrylamide gel.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-KRAS(G12C), anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.[9]
-
Secondary Antibody & Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Signal Visualization : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Quantify band intensity using densitometry software.
Mechanism of Action Verification Assays
These experiments confirm that this compound-induced degradation is dependent on the proteasome and the specific VHL E3 ligase.
-
Proteasome Inhibitor Rescue Assay :
-
Pre-treat H358 or H23 cells with the proteasome inhibitor MG-132 (e.g., 10 µM) for 1-2 hours.
-
Add this compound to the pre-treated cells and incubate for the desired time (e.g., 24 hours).
-
Harvest the cells and perform Western blotting for KRAS(G12C).
-
Expected Outcome : MG-132 treatment should block the degradation of KRAS(G12C), resulting in protein levels similar to the control, confirming the role of the proteasome.[11]
-
-
VHL Ligand Competition Assay :
-
Pre-treat H358 or H23 cells with an excess of a free VHL ligand (e.g., VH-032).[12]
-
Add this compound and incubate for the desired time.
-
Perform Western blotting for KRAS(G12C).
-
Expected Outcome : The free VHL ligand will compete with this compound for binding to the VHL E3 ligase, thereby inhibiting the formation of the ternary complex and rescuing KRAS(G12C) from degradation.
-
Reversibility (Washout) Assay
This assay demonstrates the reversible nature of this compound's activity.
-
Treatment : Treat H358 or H23 cells with this compound (e.g., 3 µM) for 24 hours.[1]
-
Washout : After incubation, remove the this compound-containing medium. Wash the cells three times with sterile PBS.[13]
-
Recovery : Add fresh, compound-free medium to the cells and incubate for various time points (e.g., 8, 12, 16 hours).
-
Analysis : Harvest the cells at each time point and analyze KRAS(G12C) and p-ERK levels by Western blot.
-
Control : To ensure that the recovery of protein levels is not due to new protein synthesis, a parallel experiment can be run where the fresh medium added during the recovery phase contains a protein synthesis inhibitor like cycloheximide (CHX).
-
Expected Outcome : Protein levels of KRAS(G12C) and p-ERK should recover over time after this compound is washed out, demonstrating that the degradation effect is reversible.[1]
Conclusion
This compound is an efficient, selective, and reversible-covalent PROTAC that potently induces the degradation of oncogenic KRAS(G12C).[1] By recruiting the VHL E3 ligase, it leverages the cell's endogenous ubiquitin-proteasome system to eliminate its target, leading to the effective suppression of the downstream MAPK signaling pathway. The comprehensive biochemical data and methodologies presented in this guide underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. embopress.org [embopress.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
YF135: A Novel Reversible-Covalent PROTAC for Targeted Degradation of Oncogenic KRAS G12C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The emergence of targeted protein degradation technologies, specifically Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for combating KRAS-driven malignancies. This document provides a comprehensive technical overview of YF135, a novel, first-in-class reversible-covalent KRAS G12C PROTAC. This compound leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of the KRAS G12C mutant protein, leading to the suppression of downstream oncogenic signaling. This guide details the mechanism of action, quantitative preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows associated with this compound.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein that drives uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAF-MEK-ERK cascade.[2]
This compound is a pioneering reversible-covalent PROTAC designed to specifically target and degrade the KRAS G12C protein.[3] Unlike irreversible covalent inhibitors, the reversible nature of this compound's interaction may offer advantages in terms of potency and minimizing off-target effects.[3] As a heterobifunctional molecule, this compound simultaneously binds to KRAS G12C and the VHL E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[4][5] This proximity facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome and leading to a reduction in downstream signaling, as evidenced by decreased levels of phosphorylated ERK (p-ERK).[3][4]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to achieve targeted degradation of KRAS G12C. The key steps are as follows:
-
Ternary Complex Formation: this compound, with its distinct moieties, binds non-covalently to both the KRAS G12C protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[4][5]
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to the KRAS G12C protein.
-
Proteasomal Degradation: The poly-ubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome.[6]
-
Inhibition of Downstream Signaling: The degradation of KRAS G12C leads to a reduction in the levels of its downstream effector, phosphorylated ERK (p-ERK), thereby inhibiting the oncogenic signaling cascade.[3][4]
Quantitative Preclinical Data
The anti-proliferative and degradation activities of this compound have been evaluated in human non-small cell lung cancer cell lines harboring the KRAS G12C mutation.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| H358 | G12C | 153.9[4][5] |
| H23 | G12C | 243.9[4][5] |
| A549 | G12S | No obvious inhibition[6] |
Table 2: Degradation Activity of this compound
| Cell Line | Target Protein | DC50 (µM) |
| H358 | KRAS G12C | 3.61[4][5] |
| H358 | Phospho-ERK | 1.68[4][5] |
| H23 | KRAS G12C | 4.53[4][5] |
| H23 | Phospho-ERK | 1.44[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.
Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
KRAS G12C mutant (H358, H23) and KRAS G12S mutant (A549) cell lines
-
This compound
-
96-well cell culture plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control to determine the IC50 value.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of specific proteins (KRAS G12C, p-ERK, total ERK) following treatment with this compound.
Materials:
-
H358 and H23 cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-KRAS G12C, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 0-10 µM for 24h; 3 µM for 0-36h).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize KRAS G12C and p-ERK levels to a loading control (e.g., GAPDH) and total ERK, respectively.[4]
Washout Assay for Reversibility
This experiment determines the reversibility of this compound's effect on KRAS G12C degradation.
Procedure:
-
Compound Treatment: Treat H358 and H23 cells with this compound (e.g., 3 µM) for a specified duration (e.g., 24 hours).
-
Washout: Remove the this compound-containing medium, wash the cells with fresh medium three times, and then incubate the cells in fresh medium.[7]
-
Cell Harvesting: Harvest the cells at different time points post-washout.
-
Western Blot Analysis: Analyze the levels of KRAS G12C and p-ERK by Western blotting as described in section 4.2 to observe the recovery of protein levels. A significant rescue of protein levels indicates a reversible mechanism.[4][5]
Rescue Assays
These assays confirm the mechanism of degradation involves the proteasome and the VHL E3 ligase.
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of KRAS G12C levels compared to treatment with this compound alone indicates proteasome-dependent degradation.[6]
-
E3 Ligase Competition: Co-treat cells with this compound and an excess of a VHL ligand (e.g., VH-032). Competition for VHL binding will reduce this compound-mediated degradation, confirming the involvement of the VHL E3 ligase.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
YF135: A Technical Guide to its Role in Attenuating pERK Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of YF135, a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in attenuating phosphorylated ERK (pERK) signaling. This document outlines the core mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the involved pathways and processes.
Core Mechanism of Action
This compound is an innovative PROTAC designed to selectively target and induce the degradation of the oncogenic KRAS(G12C) mutant protein.[1][2] The primary mechanism of this compound involves its ability to form a ternary complex by simultaneously and covalently binding to both KRAS(G12C) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity, induced by this compound, facilitates the ubiquitination of KRAS(G12C) by the VHL E3 ligase, marking it for degradation by the proteasome.[1]
The degradation of KRAS(G12C), a key upstream activator of the MAPK/ERK pathway, leads to a significant reduction in the phosphorylation of ERK.[1] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when hyperactivated by mutations such as KRAS(G12C), promotes cancer cell proliferation and survival. By eliminating the KRAS(G12C) protein, this compound effectively shuts down this oncogenic signaling, resulting in the attenuation of pERK levels and subsequent inhibition of cancer cell growth.[1][2]
Quantitative Data Summary
The efficacy of this compound in degrading KRAS(G12C) and inhibiting cell proliferation has been quantified in various studies. The following tables summarize the key in vitro data for this compound in the KRAS(G12C)-mutant non-small cell lung cancer cell lines, H358 and H23.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | Parameter | Value |
| H358 | KRAS(G12C) Degradation | DC50 | 3.61 µM[1] |
| H23 | KRAS(G12C) Degradation | DC50 | 4.53 µM[1] |
| H358 | pERK Inhibition | DC50 | 1.68 µM[1] |
| H23 | pERK Inhibition | DC50 | 1.44 µM[1] |
| H358 | Cell Proliferation | IC50 | 153.9 nM[1] |
| H23 | Cell Proliferation | IC50 | 243.9 nM[1] |
Table 2: Time and Dose-Dependent Effects of this compound on KRAS(G12C) and pERK Levels
| Cell Line | Treatment | Duration | Effect |
| H358 & H23 | 3 µM this compound | 0-36 hours | Time-dependent decrease in KRAS(G12C) and pERK levels[1] |
| H358 & H23 | 0-10 µM this compound | 24 hours | Dose-dependent decrease in KRAS(G12C) and pERK levels[1] |
Signaling Pathway and Mechanism Diagrams
To visually represent the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
Methodological & Application
YF135 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF135 is a potent and reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the KRAS G12C mutant protein.[1] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for cancers driven by the KRAS G12C mutation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its anti-proliferative and protein degradation activities.
Mechanism of Action
This compound operates by inducing the degradation of the KRAS G12C oncoprotein. The molecule consists of a ligand that binds to KRAS G12C and another ligand that recruits the VHL E3 ligase, connected by a linker. This proximity facilitates the transfer of ubiquitin to KRAS G12C, marking it for degradation by the cellular proteasome. The degradation of KRAS G12C leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in the phosphorylation of ERK (p-ERK).
Data Presentation
The following tables summarize the quantitative data for this compound's activity in KRAS G12C mutant human non-small cell lung cancer cell lines, NCI-H358 and NCI-H23.
| Cell Line | IC50 (nM) for Cell Proliferation Inhibition |
| NCI-H358 | 153.9 |
| NCI-H23 | 243.9 |
Table 1: Anti-proliferative activity of this compound in KRAS G12C mutant cell lines.[1]
| Cell Line | Target Protein | DC50 (µM) for Protein Degradation |
| NCI-H358 | KRAS G12C | 3.61 |
| NCI-H358 | p-ERK | 1.68 |
| NCI-H23 | KRAS G12C | 4.53 |
| NCI-H23 | p-ERK | 1.44 |
Table 2: Degradation concentration of this compound on target proteins.[1]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
NCI-H358 (ATCC® CRL-5807™)
-
NCI-H23 (ATCC® CRL-5800™)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier's certificate of analysis) in the calculated volume of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Proliferation (MTT) Assay
This protocol is designed to determine the IC50 value of this compound.
-
Materials:
-
NCI-H358 or NCI-H23 cells
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
-
Procedure:
-
Cell Seeding: Seed 5,000 to 10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A suggested starting range is from 1 nM to 10 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blotting for Protein Degradation
This protocol is to determine the DC50 of this compound and its effect on downstream signaling.
-
Materials:
-
NCI-H358 or NCI-H23 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-KRAS G12C, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
-
Procedure:
-
Cell Seeding: Seed 0.3 x 10^6 cells per well in a 6-well plate and allow them to attach and grow for 24 hours to reach 70-80% confluency.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000 for many commercially available antibodies.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the levels of KRAS G12C and p-ERK to the loading control and total ERK, respectively. Determine the DC50 value.
-
References
Application Note: YF135 Washout Assay for Determining Target Engagement Reversibility
Audience: Researchers, scientists, and drug development professionals.
Introduction
YF135 is a potent and selective reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to target the KRAS G12C mutant protein for degradation.[1] As a reversible-covalent inhibitor, this compound offers the potential for a durable pharmacodynamic effect while minimizing the risk of off-target toxicities associated with permanent covalent modification. The reversibility of a compound's binding to its target is a critical parameter in drug development. A washout assay is a fundamental technique used to assess the in-vitro residence time and the reversibility of a drug's effect on its target within a cellular context.[2] This application note provides a detailed protocol for performing a this compound washout assay in cultured cancer cells harboring the KRAS G12C mutation.
The assay's primary readout is the recovery of KRAS G12C protein levels and the reactivation of its downstream signaling, specifically the phosphorylation of ERK (p-ERK), following the removal of this compound. This allows for a quantitative understanding of the dissociation kinetics of this compound from its target and the subsequent functional consequences.
Signaling Pathway
This compound is a heterobifunctional molecule that simultaneously binds to the KRAS G12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. The degradation of KRAS G12C leads to the downregulation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[3][4][5]
Caption: this compound induces proteasomal degradation of KRAS G12C.
Experimental Workflow
The this compound washout assay involves treating KRAS G12C mutant cancer cells with this compound for a sufficient duration to induce target degradation. Subsequently, the compound is removed by washing the cells, and the recovery of KRAS G12C and p-ERK levels is monitored over time.
Caption: Workflow of the this compound washout experiment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate Buffered Saline (PBS): Sterile, 1X.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies:
-
Rabbit anti-KRAS G12C
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total ERK1/2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Cell Culture and Treatment
-
Cell Seeding: Seed KRAS G12C mutant cells into 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The following day, treat the cells with this compound at a final concentration of 1 µM (or a concentration known to cause significant degradation) for 24 hours. Include a DMSO-treated vehicle control.
Washout Procedure
-
Aspirate Media: After the 24-hour treatment, aspirate the this compound-containing media from the wells.
-
Wash: Gently wash the cells three times with pre-warmed sterile PBS to ensure complete removal of the compound.[6][7]
-
Add Fresh Media: After the final wash, add fresh, pre-warmed, compound-free cell culture media to each well. The 0-hour time point should be harvested immediately after the addition of fresh media.
-
Time-Course Incubation: Incubate the plates and harvest cells at various time points post-washout (e.g., 2, 4, 8, and 24 hours).
Western Blot Analysis
-
Cell Lysis: At each time point, place the plates on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS G12C, p-ERK, total ERK, and a loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After final washes with TBST, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for KRAS G12C, p-ERK, total ERK, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the KRAS G12C and p-ERK bands to the intensity of the loading control (GAPDH or β-actin) for each sample. For p-ERK, it is also recommended to normalize to the total ERK levels.
-
Relative Quantification: Express the normalized protein levels at each washout time point as a percentage of the levels in the DMSO-treated control cells or relative to the 0-hour washout time point.
-
Data Presentation: Plot the percentage of KRAS G12C and p-ERK recovery over time.
Data Presentation
The following tables present representative quantitative data from a this compound washout experiment.
Table 1: Recovery of KRAS G12C Protein Levels Post-YF135 Washout
| Washout Time (Hours) | Normalized KRAS G12C Levels (Relative to DMSO Control) |
| 0 | 15% |
| 2 | 35% |
| 4 | 60% |
| 8 | 85% |
| 24 | 95% |
Table 2: Recovery of p-ERK Levels Post-YF135 Washout
| Washout Time (Hours) | Normalized p-ERK/Total ERK Ratio (Relative to DMSO Control) |
| 0 | 10% |
| 2 | 40% |
| 4 | 70% |
| 8 | 90% |
| 24 | 100% |
Conclusion
This application note provides a comprehensive protocol for performing a this compound washout assay to evaluate the reversibility of its target engagement in cancer cells. By monitoring the recovery of KRAS G12C and p-ERK levels over time, researchers can gain valuable insights into the pharmacodynamics of this compound. This assay is a critical tool for characterizing the mechanism of action of reversible-covalent PROTACs and for guiding the development of next-generation targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for YF135 Treatment in H358 and H23 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
YF135 is a potent and reversible-covalent proteolysis-targeting chimera (PROTAC) designed to selectively target the KRAS(G12C) mutant protein for degradation.[1][2][3] This molecule functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the neosubstrate, KRAS(G12C), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] The degradation of oncogenic KRAS(G12C) effectively abrogates downstream signaling pathways, such as the MAPK pathway, as evidenced by a reduction in phosphorylated ERK (p-ERK) levels.[1][2] This targeted degradation strategy has shown significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines harboring the KRAS(G12C) mutation, such as H358 and H23.[1][2][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in these cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in H358 and H23 Cell Lines
| Cell Line | Parameter | This compound Value (nM) | Reference |
| H358 | IC50 | 153.9 | [1][2][4][5] |
| H23 | IC50 | 243.9 | [1][2][4][5] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the proliferation of 50% of the cells.
Table 2: Degradation Capacity of this compound in H358 and H23 Cell Lines
| Cell Line | Parameter | This compound Value (µM) | Reference |
| H358 | DC50 (KRASG12C) | 3.61 | [1][4] |
| H358 | DC50 (p-ERK) | 1.68 | [1][4] |
| H23 | DC50 (KRASG12C) | 4.53 | [1][4] |
| H23 | DC50 (p-ERK) | 1.44 | [1][4] |
DC50 (Half-maximal degradation concentration) is the concentration of this compound that induces 50% degradation of the target protein.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced KRAS(G12C) degradation.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: NCI-H358 and NCI-H23 human non-small cell lung cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 70-80% confluency.
Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound.
-
Materials:
-
H358 or H23 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Harvest and count cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol is for assessing the degradation of KRAS(G12C) and the inhibition of p-ERK.
-
Materials:
-
H358 or H23 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS(G12C), anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 6, 12, 24, 36 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Washout Assay
This protocol is to determine the reversibility of this compound-induced degradation.
-
Materials:
-
H358 or H23 cells
-
6-well plates
-
This compound stock solution
-
Fresh culture medium
-
Western blot reagents (as listed above)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at a concentration that induces significant degradation (e.g., 3 µM) for a specified time (e.g., 24 hours).
-
After the initial treatment, remove the this compound-containing medium.
-
Wash the cells twice with fresh, pre-warmed culture medium.
-
Add fresh culture medium without this compound to the wells.
-
Harvest cell lysates at various time points after the washout (e.g., 0, 6, 12, 24 hours).
-
Analyze the protein levels of KRAS(G12C) and p-ERK by Western blot as described above to observe the recovery of protein expression. A significant rescue of protein levels indicates the reversible nature of the PROTAC.[1]
-
References
- 1. ptglab.com [ptglab.com]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. sabbiotech.com [sabbiotech.com]
Application Notes and Protocols for Measuring YF135 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of YF135, a potent and reversible-covalent PROTAC (Proteolysis Targeting Chimera) that selectively targets the KRAS(G12C) mutant protein for degradation.
Introduction
This compound is a bifunctional molecule designed to induce the degradation of oncogenic KRAS(G12C), a key driver in several cancers. It achieves this by forming a ternary complex between the KRAS(G12C) protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS(G12C).[1][2][3] This targeted protein degradation results in the suppression of downstream signaling pathways, such as the MAPK pathway, and inhibits the proliferation of cancer cells harboring the KRAS(G12C) mutation.[1][2][4]
The following protocols describe standard cell-based assays to quantify the efficacy of this compound in terms of its ability to induce KRAS(G12C) degradation, inhibit downstream signaling, and reduce cancer cell viability.
Data Presentation
Table 1: In Vitro Activity of this compound in KRAS(G12C) Mutant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | This compound DC50 (µM) for KRAS(G12C) | This compound DC50 (µM) for p-ERK | Reference |
| H358 | Non-Small Cell Lung Cancer | 153.9 | 3.61 | 1.68 | [1] |
| H23 | Non-Small Cell Lung Cancer | 243.9 | 4.53 | 1.44 | [1] |
IC50: The concentration of a drug that gives half-maximal response. DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the KRAS(G12C) signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Western Blotting for KRAS(G12C) and p-ERK Degradation
This protocol is used to quantify the reduction in KRAS(G12C) and phosphorylated ERK (p-ERK) protein levels following treatment with this compound.
Materials:
-
KRAS(G12C) mutant cell lines (e.g., H358, H23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS(G12C), anti-phospho-ERK (p-ERK), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells (e.g., H358, H23) in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time points (e.g., 0-36 hours for time-course; 0-10 µM for dose-response at 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against KRAS(G12C), p-ERK, total ERK, or a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the KRAS(G12C) and p-ERK levels to the loading control and compare them to the vehicle-treated sample to determine the percentage of degradation.[5]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound-mediated protein degradation on the proliferation and survival of cancer cells.
Materials:
-
KRAS(G12C) mutant cell lines (e.g., H358, H23)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specific period (e.g., 72 hours) under standard cell culture conditions.[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][8]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Phospho-ERK ELISA
This assay provides a quantitative measurement of the inhibition of ERK phosphorylation, a downstream effector of KRAS signaling, upon treatment with this compound.
Materials:
-
KRAS(G12C) mutant cell lines (e.g., H358, H23)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Phospho-ERK ELISA kit (commercially available kits provide detailed instructions and reagents)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the Western Blotting protocol.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves a specific lysis buffer provided in the kit.
-
ELISA Protocol:
-
Add cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for total ERK.
-
Incubate to allow the ERK protein to bind.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of ERK.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate to produce a colorimetric signal.[1][2]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve if required by the kit. Normalize the phospho-ERK signal to the total ERK signal or total protein concentration. Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control and determine the DC50 value for p-ERK.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cellular activity of this compound. By employing these assays, researchers can effectively characterize the potency and mechanism of action of this and other KRAS(G12C)-targeting PROTACs, facilitating the advancement of novel cancer therapeutics.
References
- 1. raybiotech.com [raybiotech.com]
- 2. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Studies Using the YF135 Compound
A Note to Researchers: As of the current literature review, detailed in vivo efficacy, pharmacokinetic, and toxicology data for the YF135 compound has not been published. The available research primarily focuses on its in vitro characterization as a reversible-covalent KRASG12C PROTAC (Proteolysis Targeting Chimera)[1][2][3]. This compound has been shown to effectively induce the degradation of the KRASG12C mutant protein in cancer cell lines by hijacking the VHL E3 ligase, leading to the suppression of downstream signaling pathways like the MAPK/ERK pathway[1][2][3].
These application notes and protocols are therefore provided as a generalized guide for researchers planning to initiate in vivo studies with this compound or similar compounds. The methodologies are based on standard preclinical research practices for evaluating novel anti-cancer agents.
Mechanism of Action and In Vitro Activity of this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically target the KRASG12C mutant protein for degradation[1][2][3]. It functions by forming a ternary complex between the KRASG12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRASG12C[1][2]. In vitro studies have demonstrated that this compound can induce rapid and sustained degradation of KRASG12C in human lung cancer cell lines such as H358 and H23, which harbor this mutation[2][3]. This degradation leads to a reduction in the phosphorylation of ERK, a key downstream effector in the MAPK signaling pathway[2][3].
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to KRASG12C degradation.
In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of this compound in a living organism. The most common approach is to use immunodeficient mice bearing xenografts of human cancer cell lines with the KRASG12C mutation.
Experimental Protocol: Tumor Xenograft Model
1. Cell Culture and Implantation:
- Culture a human cancer cell line harboring the KRASG12C mutation (e.g., H358 or H23 lung adenocarcinoma cells) under standard conditions.
- Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG).
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Dosing and Administration:
- Prepare the this compound formulation. The vehicle will depend on the compound's solubility and should be optimized (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
- Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage.
- The dosing schedule should be determined based on preliminary tolerability studies (e.g., once daily, five days a week).
- The control group should receive the vehicle only.
4. Monitoring and Endpoints:
- Continue to monitor tumor volume and body weight every 2-3 days.
- Observe the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
- The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
- At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for KRASG12C and p-ERK levels).
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD, 5 days/week | 0 | ||
| This compound | 10 | QD, 5 days/week | |||
| This compound | 30 | QD, 5 days/week | |||
| This compound | 100 | QD, 5 days/week |
Experimental Workflow: In Vivo Efficacy Study
Caption: Generalized workflow for an in vivo efficacy study of this compound.
In Vivo Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for determining the optimal dosing regimen.
Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
1. Animal Model and Dosing:
- Use healthy, non-tumor-bearing mice or rats (e.g., C57BL/6 or BALB/c mice).
- Administer a single dose of this compound via intravenous (i.v.) and the intended clinical route (e.g., oral).
- The i.v. dose provides a baseline for determining bioavailability.
2. Sample Collection:
- Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Process the blood to obtain plasma and store it at -80°C until analysis.
3. Bioanalytical Method:
- Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.
4. Data Analysis:
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | Oral | |
| Tmax (hr) | Oral | |
| AUC(0-t) (nghr/mL) | Oral | |
| AUC(0-inf) (nghr/mL) | Oral | |
| t1/2 (hr) | Oral | |
| Bioavailability (%) | Oral | |
| Clearance (mL/hr/kg) | IV | |
| Volume of Distribution (L/kg) | IV |
Experimental Workflow: Pharmacokinetic Study
Caption: Generalized workflow for a single-dose pharmacokinetic study.
In Vivo Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of this compound and to determine a safe dose range for further studies.
Experimental Protocol: Acute Toxicity Study (Maximum Tolerated Dose - MTD)
1. Animal Model and Dose Escalation:
- Use healthy mice or rats.
- Administer single or multiple doses of this compound in escalating dose cohorts.
2. Monitoring:
- Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
- The observation period is typically 7-14 days.
3. Endpoint Determination:
- The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.
4. Further Analysis:
- At the end of the study, perform a complete necropsy.
- Collect blood for hematology and clinical chemistry analysis.
- Collect major organs for histopathological examination.
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) | Key Necropsy/Histopathology Findings |
| Vehicle | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
Experimental Workflow: Acute Toxicity Study
Caption: Generalized workflow for an acute toxicity (MTD) study.
References
Application Notes and Protocols for Assessing YF135 Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF135 is a novel, reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively target the KRASG12C mutant protein for degradation.[1] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRASG12C protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The physicochemical properties of PROTACs, such as stability and solubility, are critical parameters that influence their therapeutic potential, including oral bioavailability and in vivo efficacy. These properties for PROTACs can be challenging due to their high molecular weight and complex structures.
These application notes provide detailed protocols for the assessment of the stability and solubility of this compound, tailored for researchers in drug discovery and development.
This compound Signaling Pathway
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of the oncogenic KRASG12C protein. The mechanism involves the formation of a ternary complex between this compound, KRASG12C, and the VHL E3 ligase. This proximity leads to the ubiquitination of KRASG12C, marking it for degradation by the proteasome and subsequent inhibition of downstream signaling pathways.
Solubility Assessment of this compound
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For PROTACs like this compound, which often possess high molecular weights and lipophilicity, solubility can be a significant challenge. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of this compound.
Experimental Workflow for Solubility Assessment
Kinetic Solubility Protocol
Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer. This method is suitable for high-throughput screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Filtration plate (e.g., 0.45 µm PVDF)
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to a new 96-well plate containing an aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours at 300 rpm.
-
Filtration: After incubation, filter the solutions through a filtration plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method. A standard curve of this compound in the assay buffer with 1% DMSO should be used for quantification.
-
Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Thermodynamic (Shake-Flask) Solubility Protocol
Objective: To determine the equilibrium solubility of this compound, which represents the true solubility of the compound.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other relevant buffers (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Data Analysis: The measured concentration is the thermodynamic solubility of this compound in the tested buffer.
Data Presentation: this compound Solubility
| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | [Insert Experimental Data] | [Insert Experimental Data] |
| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | [Insert Experimental Data] | [Insert Experimental Data] |
| Note: The data in this table should be replaced with experimentally determined values. |
Stability Assessment of this compound
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are performed under stressed conditions to accelerate the degradation process.
Experimental Workflow for Forced Degradation Studies
Forced Degradation Protocol
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions. This information is essential for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
pH meter
-
HPLC-UV/DAD or LC-MS system
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the this compound stock solution (and solid sample) in an oven at a high temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze it using a stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products. A diode-array detector (DAD) can be used to check for peak purity.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.
-
Identify and quantify the major degradation products.
-
If using LC-MS, determine the mass of the degradation products to help elucidate their structures.
-
Long-Term Stability Protocol
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Protocol:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation and container closure system.
-
Storage: Store the samples under the intended long-term storage conditions (e.g., 5 ± 3°C and/or 25 ± 2°C / 60 ± 5% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples for the amount of this compound remaining and the presence of any degradation products using a validated stability-indicating HPLC method. Other parameters such as appearance, pH, and physical form (for solids) should also be assessed.
Data Presentation: this compound Forced Degradation Stability
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 8 | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 | [Insert Data] | [Insert Data] |
| Thermal, 60°C | 48 | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] |
| Note: The data in this table should be replaced with experimentally determined values. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the solubility and stability of the KRASG12C PROTAC, this compound. Understanding these fundamental physicochemical properties is essential for the successful development of this compound as a potential therapeutic agent. The data generated from these studies will guide formulation development, inform on appropriate storage conditions, and are a critical component of the regulatory submission package.
References
Application Notes and Protocols for YF135 in Lung Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF135 is a potent and selective reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to target the KRAS(G12C) mutation, a key driver in a subset of non-small cell lung cancers (NSCLC). By hijacking the body's natural protein disposal system, this compound mediates the degradation of the oncogenic KRAS(G12C) protein. This document provides detailed application notes and protocols for the use of this compound in preclinical lung cancer research models, based on available in vitro data and established methodologies for similar compounds.
Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for the KRAS(G12C) protein to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual binding facilitates the formation of a ternary complex between KRAS(G12C) and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the KRAS(G12C) protein by the proteasome.[1] The degradation of KRAS(G12C) effectively abrogates downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation and survival.[1]
In Vitro Applications
Cell Lines for this compound Screening
This compound has been shown to be effective in lung cancer cell lines harboring the KRAS(G12C) mutation. The following cell lines are recommended for in vitro studies:
-
NCI-H358: Human lung adenocarcinoma, KRAS(G12C) mutant.
-
NCI-H23: Human lung adenocarcinoma, KRAS(G12C) mutant.
A KRAS wild-type or a different KRAS mutant cell line, such as A549 (KRAS G12S), can be used as a negative control to demonstrate specificity.[1]
Quantitative In Vitro Data for this compound
| Cell Line | Assay | Metric | Value | Reference |
| NCI-H358 | Cell Proliferation | IC50 | 153.9 nM | [1] |
| NCI-H23 | Cell Proliferation | IC50 | 243.9 nM | [1] |
| NCI-H358 | KRAS(G12C) Degradation | DC50 | 3.61 µM | [1] |
| NCI-H23 | KRAS(G12C) Degradation | DC50 | 4.53 µM | [1] |
| NCI-H358 | p-ERK Inhibition | DC50 | 1.68 µM | [1] |
| NCI-H23 | p-ERK Inhibition | DC50 | 1.44 µM | [1] |
Experimental Protocols: In Vitro
-
Cell Seeding: Seed KRAS(G12C) mutant (NCI-H358, NCI-H23) and control (e.g., A549) lung cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 values (e.g., 0.1 nM to 10 µM). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
-
Cell Seeding and Treatment: Seed NCI-H358 or NCI-H23 cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for 24 hours.[1] For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 3 µM) for different durations (e.g., 0, 12, 24, 36 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KRAS(G12C), p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the dose- and time-dependent effects of this compound on protein levels.
In Vivo Applications
Note: To date, there are no published in vivo studies specifically for this compound. The following protocol is a generalized procedure for establishing a subcutaneous xenograft model using KRAS(G12C) mutant lung cancer cell lines and is based on methodologies reported for other KRAS inhibitors and PROTACs. This protocol should be optimized for this compound.
Recommended Animal Model
-
Strain: Athymic Nude or NOD/SCID mice (female, 6-8 weeks old).
-
Cell Lines: NCI-H358 or NCI-H23.
Proposed In Vivo Experimental Protocol
-
Cell Preparation: Culture NCI-H358 or NCI-H23 cells to 70-80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
This compound Formulation and Administration (Proposed):
-
Vehicle: A common vehicle for similar compounds is 30% PEG400, 0.5% Tween 80, and 5% propylene glycol in water. The optimal vehicle for this compound needs to be determined.
-
Dosing: The effective dose needs to be determined through a dose-ranging study. A starting point could be based on in vitro potency and pharmacokinetic properties of similar PROTACs.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage daily. The control group should receive the vehicle alone.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for KRAS and p-ERK) and histological examination.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). For in vivo studies, all animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound represents a promising therapeutic agent for KRAS(G12C)-mutant lung cancer by effectively inducing the degradation of the oncoprotein. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies, particularly in vivo, will be crucial to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Inducing KRASG12C Degradation with YF135
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer. YF135 is a first-in-class, reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the KRASG12C mutant protein.[1][2] This document provides detailed protocols for utilizing this compound to study KRASG12C degradation and its downstream effects in cancer cell lines.
This compound is composed of a ligand that binds to the KRASG12C protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination of KRASG12C and its subsequent degradation by the proteasome, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, and suppressing cancer cell proliferation.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in the KRASG12C-mutant human lung carcinoma cell lines H358 and H23.
Table 1: Potency of this compound in H358 and H23 Cells
| Cell Line | Parameter | Value (µM) |
| H358 | DC₅₀ (KRASG12C Degradation) | 3.61[1] |
| H358 | DC₅₀ (p-ERK Inhibition) | 1.68[1] |
| H23 | DC₅₀ (KRASG12C Degradation) | 4.53[1] |
| H23 | DC₅₀ (p-ERK Inhibition) | 1.44[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (nM) |
| H358 | 153.9[1] |
| H23 | 243.9[1] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the KRASG12C signaling pathway and the mechanism of this compound-induced degradation.
Caption: KRASG12C signaling pathway.
Caption: Mechanism of this compound-induced KRASG12C degradation.
Experimental Protocols
The following diagram outlines the general experimental workflow for assessing the activity of this compound.
Caption: General experimental workflow.
Cell Culture
This protocol is for the culture of H358 and H23 human lung carcinoma cell lines.
-
Materials:
-
H358 (ATCC® CRL-5807™) or H23 (ATCC® CRL-5800™) cells
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates for experiments.
-
Western Blot Analysis for KRASG12C and p-ERK
This protocol is to assess the levels of KRASG12C and phosphorylated ERK following treatment with this compound.
-
Materials:
-
Cultured H358 or H23 cells in 6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRASG12C, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed H358 or H23 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation.
-
Materials:
-
Cultured H358 or H23 cells
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
-
-
Procedure:
-
Seed H358 or H23 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Washout and Rescue (Competition) Assays
These assays are to confirm the mechanism of action of this compound.
-
Washout Assay (to demonstrate reversibility):
-
Treat cells with this compound (e.g., 3 µM) for 24 hours.
-
For the washout groups, remove the this compound-containing medium at different time points (e.g., 8, 12, 16 hours post-treatment initiation), wash the cells with fresh medium, and then add fresh medium without this compound for the remainder of the 24-hour period.
-
A control group will remain in this compound-containing medium for the full 24 hours.
-
Harvest cell lysates at the 24-hour mark and analyze KRASG12C and p-ERK levels by Western blot. A rescue of protein levels in the washout groups indicates reversibility.[1]
-
-
Rescue/Competition Assays:
-
Proteasome Inhibition: Pre-treat cells with the proteasome inhibitor MG-132 (e.g., 10 µM) for 1-2 hours before adding this compound. Co-incubate for the desired treatment time. A rescue of KRASG12C levels in the presence of MG-132 confirms proteasome-dependent degradation.[1]
-
E3 Ligase Competition: Pre-treat cells with a high concentration of the VHL ligand VH-032 (or a similar VHL ligand) for 1-2 hours before adding this compound. Co-incubate for the desired treatment time. A rescue of KRASG12C levels indicates that this compound acts through the VHL E3 ligase.[1]
-
KRASG12C Binding Competition: Pre-treat cells with a KRASG12C inhibitor (e.g., compound 6d from the original study) for 1-2 hours before adding this compound. A rescue of KRASG12C levels demonstrates competition for binding to the target protein.[1]
-
Analyze all rescue experiments by Western blotting for KRASG12C and p-ERK levels.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
References
Troubleshooting & Optimization
Overcoming the hook effect with YF135 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the YF135 PROTAC. The information is designed to help users overcome common challenges, with a specific focus on the hook effect.
Section 1: this compound PROTAC - Mechanism and Key Data
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class, reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to selectively target the KRAS(G12C) oncoprotein for degradation.[1][2] It is a bifunctional molecule composed of a ligand that binds to KRAS(G12C) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] By bringing these two proteins together, this compound facilitates the formation of a ternary complex (KRAS(G12C)-YF135-VHL), leading to the ubiquitination of KRAS(G12C) and its subsequent degradation by the proteasome.[1][6][7] This degradation leads to the attenuation of downstream signaling pathways, such as the p-ERK pathway.[1][3][8]
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
YF135 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of YF135, a reversible-covalent KRAS G12C PROTAC (Proteolysis Targeting Chimera). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class reversible-covalent PROTAC designed to selectively target the KRAS G12C mutant protein for degradation.[1] It functions as a bifunctional molecule: one end binds to the KRAS G12C protein, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome, which in turn suppresses downstream signaling pathways like the MAPK/ERK pathway.[2][3]
Q2: What are potential off-target effects of this compound?
While this compound is designed for high selectivity, off-target effects are a possibility with any small molecule. Potential off-targets can arise from either the KRAS G12C inhibitor component or the VHL E3 ligase ligand component of the PROTAC.
-
KRAS G12C Inhibitor-Related Off-Targets: The covalent nature of the interaction with cysteine residues means there is a potential for this compound to bind to other accessible cysteine-containing proteins in the proteome.[4]
-
VHL Ligand-Related Off-Targets: The VHL ligand used in this compound is based on the well-characterized VH032 ligand.[5][6] While VH032 and its derivatives are known for their high specificity to VHL, it is crucial to experimentally verify the absence of off-target engagement with other cellular proteins.[7][8]
-
"Off-target" Degradation: Beyond simple binding, a key concern with PROTACs is the unintended degradation of proteins other than the intended target. This can occur if the PROTAC facilitates the ubiquitination of proteins that are not the primary target.
Q3: What are the signs of off-target effects in my experiments?
Observing the following unexpected results could indicate potential off-target effects of this compound:
-
Unexplained Cell Toxicity: Cell death in KRAS wild-type cell lines or at concentrations lower than expected for on-target KRAS G12C degradation.
-
Phenotypes Inconsistent with KRAS G12C Knockdown: Observing cellular effects that are not consistent with the known functions of KRAS signaling.
-
Discrepancies Between this compound and Genetic Knockdown: If the phenotype observed with this compound treatment differs significantly from that of KRAS G12C knockdown using techniques like siRNA or CRISPR.
-
Activation or Inhibition of Unexpected Signaling Pathways: Observing changes in signaling pathways not typically associated with KRAS.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in my control (KRAS WT) cell line treated with this compound.
This could suggest off-target toxicity. Here’s a guide to troubleshoot this issue:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve: | Titrate this compound on both KRAS G12C mutant and KRAS WT cell lines to determine the concentration at which toxicity occurs in the WT line and compare it to the EC50 for KRAS G12C degradation in the mutant line. |
| 2 | Use a Negative Control PROTAC: | Synthesize or obtain a structurally similar PROTAC that does not bind to either KRAS G12C or VHL. This will help determine if the toxicity is due to the general chemical structure of the PROTAC. |
| 3 | Conduct a Cellular Thermal Shift Assay (CETSA): | Use CETSA to identify proteins that are thermally stabilized by this compound in the WT cell line, indicating direct binding.[9][10][11] |
| 4 | Perform Unbiased Proteomics: | Use mass spectrometry-based proteomics to compare the proteomes of vehicle-treated and this compound-treated WT cells to identify proteins that are unexpectedly degraded.[12][13][14] |
Issue 2: My phenotypic results with this compound do not match the expected outcome of KRAS G12C inhibition.
This suggests that the observed phenotype might be due to off-target effects.
| Step | Action | Rationale |
| 1 | Validate with a Structurally Different KRAS G12C Degrader: | If available, use a PROTAC with a different KRAS G12C binder and/or E3 ligase recruiter. A consistent phenotype across different degraders strengthens the conclusion that the effect is on-target. |
| 2 | Perform a Kinome Scan: | To assess off-target kinase inhibition, a common off-target effect of small molecules, perform a kinome-wide binding assay.[15] |
| 3 | Rescue Experiment with a VHL Ligand: | Co-treat cells with this compound and an excess of a free VHL ligand (e.g., VH032). If the phenotype is due to VHL-mediated degradation, the free ligand should compete with this compound for VHL binding and rescue the effect. |
| 4 | Genetic Validation: | Use siRNA or CRISPR to knock down KRAS G12C and compare the resulting phenotype to that of this compound treatment. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify cellular proteins that directly bind to this compound in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80% confluency. Treat cells with this compound at the desired concentration or vehicle control for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing soluble proteins. Analyze the protein levels of interest by Western blot or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of this compound indicates direct binding.[9][10][16]
Protocol 2: Mass Spectrometry-Based Proteomics for Off-Target Degradation
Objective: To identify proteins that are degraded upon this compound treatment in an unbiased, proteome-wide manner.
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, and extract proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that show a significant decrease in abundance in the this compound-treated samples are potential off-target degradation substrates.[12][14][17]
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound
This table illustrates how to present data from a kinome scan to identify potential off-target kinase interactions.
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| KRAS G12C (On-Target) | 95% | 50 |
| Kinase A | 60% | 800 |
| Kinase B | 45% | >1000 |
| Kinase C | 10% | >10000 |
| ... (other kinases) | <10% | >10000 |
Table 2: Hypothetical Proteomics Data for this compound
This table shows how to summarize quantitative proteomics data to identify on-target and potential off-target degradation.
| Protein | Log2 Fold Change (this compound/Vehicle) | p-value | On-Target/Off-Target |
| KRAS | -3.5 | <0.001 | On-Target |
| Protein X | -2.1 | 0.045 | Potential Off-Target |
| Protein Y | -0.5 | 0.35 | Not Significant |
| Protein Z | 0.2 | 0.68 | Not Significant |
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iigm.it [iigm.it]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VH-032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. sapient.bio [sapient.bio]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. chempro-innovations.com [chempro-innovations.com]
Technical Support Center: Optimizing Small Molecule Uptake in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecules, such as the PROTAC YF135, and facing challenges with its entry into cancer cell lines. Efficient cell permeability is crucial for evaluating the efficacy of intracellularly acting drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound? Is it a cell line?
A1: this compound is not a cell line. It is a chemical compound, specifically a reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to target and induce the degradation of the KRASG12C oncoprotein.[1][2] Experiments involving this compound are typically performed on cancer cell lines that harbor the KRASG12C mutation, such as H358 and H23 lung cancer cells.[1][2][3]
Q2: My experimental results suggest poor uptake of my compound (e.g., this compound). How can I confirm this?
A2: Poor compound uptake can be a reason for a lack of downstream effects. While direct measurement of intracellular compound concentration via methods like LC-MS/MS is the most definitive way, you can infer permeability issues by:
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Performing a dose-response and time-course experiment: this compound has been shown to decrease KRASG12C and phospho-ERK levels in a time and dose-dependent manner.[1][2][3] If you only see an effect at very high concentrations or after prolonged incubation, it might indicate a permeability issue.
-
Using a positive control: Compare the effects with a known cell-permeable inhibitor of the same pathway.
-
Assessing cell viability: If the compound is expected to have cytotoxic effects, a lack of cell death could point towards poor uptake.
Q3: What are the common causes of low permeability of small molecules into cancer cell lines?
A3: Several factors can contribute to low permeability:
-
Poor aqueous solubility: Lipophilic compounds may not be fully dissolved in the assay buffer, reducing the effective concentration available to the cells.[4]
-
Efflux pump activity: Cancer cells can actively pump out compounds using transporters like P-glycoprotein (P-gp), reducing the intracellular concentration.[4]
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Compound characteristics: The size, charge, and lipophilicity of the molecule itself play a significant role in its ability to cross the cell membrane.
-
Cell monolayer integrity (for transwell assays): In assays like the Caco-2 permeability assay, a compromised cell monolayer can lead to inaccurate results.[4]
Troubleshooting Guide: Improving Compound Uptake
This guide provides strategies to address suspected issues of poor small molecule permeability in your cell-based assays.
Issue 1: Inconsistent or No Downstream Effect of the Compound
-
Potential Cause: The compound is not efficiently crossing the cell membrane.
-
Troubleshooting Steps:
-
Optimize Compound Formulation: Ensure your compound is fully dissolved. Consider using a small percentage of a solvent like DMSO, but be mindful of its potential effects on the cells.
-
Increase Incubation Time and Concentration: Systematically increase the incubation time and concentration of your compound to see if a therapeutic window can be found.
-
Investigate Efflux Pumps: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).[4] A significant increase in efficacy suggests your compound is a substrate for that pump.
-
Modify the Compound: If possible, medicinal chemistry efforts can be directed to modify the compound to have more favorable permeability properties (e.g., by altering its lipophilicity or adding moieties that facilitate cell entry).
-
Methodologies for Assessing Cell Permeability
While the primary goal with a therapeutic compound like this compound is for it to enter living, intact cells, in many experimental contexts (e.g., immunofluorescence, flow cytometry), it's necessary to permeabilize the cell membrane to allow the entry of larger molecules like antibodies. Here are detailed protocols for common permeabilization agents. Note: These methods are generally not suitable for assessing the therapeutic efficacy of a compound in living cells as they can be damaging.[5][6]
Permeabilization Agents for Fixed-Cell Assays
| Agent | Mechanism of Action | Typical Concentration | Incubation Time | Key Considerations |
| Digitonin | Forms pores in the plasma membrane by interacting with cholesterol.[5][7] | 15-200 µg/mL | 10-15 min | Concentration must be optimized for each cell type to avoid lysing organelles.[8][9] |
| Saponin | Forms pores by interacting with plasma membrane cholesterol.[10][11] | 0.1-0.5% (w/v) | 10-30 min | Permeabilization is reversible; saponin must be kept in subsequent wash and antibody buffers.[10] |
| Triton X-100 | A non-ionic detergent that solubilizes membrane proteins and lipids. | 0.1-0.3% (v/v) | 10 min | A stronger detergent than saponin; can permeabilize nuclear and organelle membranes.[10] |
| Methanol | Organic solvent that dehydrates cells and precipitates proteins.[12] | 90-100% (ice-cold) | 10 min | Also acts as a fixative. Can alter protein conformation and destroy some epitopes.[6][12][13] |
| Streptolysin O (SLO) | A bacterial toxin that forms large pores in cholesterol-containing membranes.[14][15][16] | Varies; must be titrated | Biphasic: cold binding, then warm pore formation | Creates large pores allowing entry of molecules up to ~150 kDa, like antibodies.[14][17] |
Experimental Protocol: Optimizing Digitonin Concentration
This protocol is adapted from established methods to determine the minimal digitonin concentration required for effective plasma membrane permeabilization while leaving organelle membranes intact.[8][9]
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Cell Preparation: Harvest cultured cells and resuspend them in 1X PBS at room temperature.
-
Prepare Digitonin Dilutions: Prepare a fresh serial dilution of digitonin in your assay wash buffer (e.g., from 0.05% down to 0.0008%).[8] Include a control buffer with no digitonin.
-
Permeabilization:
-
Aliquot an equal number of cells into separate tubes for each digitonin concentration and the control.
-
Centrifuge the cells (e.g., 600 x g for 3 minutes) and remove the supernatant.
-
Resuspend each cell pellet in 100 µL of the corresponding digitonin permeabilization buffer.
-
Incubate for 10 minutes at room temperature.[8]
-
-
Assessment of Permeability:
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Add an equal volume of 0.4% Trypan Blue stain to an aliquot of cells from each tube.
-
Incubate for 3 minutes.
-
Analyze the cells using a hemocytometer or an automated cell counter.
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Permeabilized (or dead) cells will stain blue, while live, intact cells will exclude the dye.
-
-
Analysis: Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the minimum amount required to permeabilize >95% of the cells.[8]
Experimental Protocol: Saponin-Based Permeabilization for Immunostaining
This is a general protocol for permeabilizing fixed cells for intracellular antibody staining.[18][19][20]
-
Fixation:
-
Permeabilization:
-
Staining:
-
Without washing, add your primary antibody (diluted in the saponin-containing buffer) to the cells.
-
Incubate for at least 30 minutes at 4°C.[19]
-
Wash the cells once with the saponin-containing buffer.
-
If using an unconjugated primary antibody, resuspend the cells in the saponin buffer containing a fluorescently labeled secondary antibody and incubate.
-
Wash once more with the saponin-containing buffer.
-
-
Analysis: Resuspend the cells in a suitable buffer (e.g., PBS with 0.5% paraformaldehyde) for analysis by flow cytometry or microscopy.[19]
Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for poor compound efficacy.
Caption: Mechanism of Streptolysin O (SLO) permeabilization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Direct Access and Control of the Intracellular Solution Environment in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.epicypher.com [support.epicypher.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 11. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 15. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. researchgate.net [researchgate.net]
- 18. mcgill.ca [mcgill.ca]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. kumc.edu [kumc.edu]
YF135 Linker Design and Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the design and optimization of the YF135 linker and similar PROTACs.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based PROTAC experiments in a question-and-answer format.
Question 1: I am observing low or no degradation of my target protein, KRASG12C, with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no degradation can stem from several factors related to the PROTAC's linker and overall structure. Here’s a step-by-step troubleshooting approach:
-
Confirm Target Engagement: First, ensure that the warhead and the E3 ligase ligand of your PROTAC are binding to their respective targets. This can be assessed using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
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Assess Ternary Complex Formation: The linker is crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[1] If the linker is not optimal, this complex may not form efficiently.
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Linker Length: The ethylenedioxy linker in this compound was selected for a specific spatial orientation. If you have modified the linker, it might be too short, causing steric hindrance, or too long, leading to an unproductive complex.[2] Consider synthesizing a small library of PROTACs with varying linker lengths (e.g., shorter or longer PEG or alkyl chains) to identify the optimal length.[1][]
-
Linker Composition: The ethylenedioxy linker in this compound offers a balance of flexibility and hydrophilicity. If you are using a different linker, its chemical properties might be suboptimal. For instance, highly flexible linkers like long PEG chains might lead to non-productive binding modes.[4] Conversely, very rigid linkers may prevent the necessary conformational adjustments for ternary complex formation.[4]
-
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If your PROTAC is not entering the cell, it cannot induce degradation. Consider performing a cell permeability assay (e.g., PAMPA) to assess this. Modifications to the linker, such as incorporating more hydrophilic or hydrophobic moieties, can influence permeability.[4]
-
Check for the "Hook Effect": At high concentrations, PROTACs can form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that do not lead to degradation, a phenomenon known as the "hook effect". This can be mistaken for a lack of activity. It is crucial to test your PROTAC over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to observe the bell-shaped dose-response curve characteristic of the hook effect.
-
Confirm Proteasome-Dependent Degradation: To ensure the observed degradation is via the ubiquitin-proteasome system, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms the mechanism of action.
Question 2: My this compound analog is causing degradation of off-target proteins. How can I improve its selectivity?
Answer:
Off-target effects can be a significant challenge in PROTAC development. The linker can play a role in this.
-
Modify Linker Rigidity and Conformation: A more rigid linker can restrict the conformational flexibility of the PROTAC, potentially leading to more specific interactions and reduced off-target binding. Consider replacing flexible linkers (like PEG) with more rigid structures such as piperazine or piperidine moieties.[5]
-
Alter Linker Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are critical for the geometry of the ternary complex.[2] A slight change in the attachment point can alter the presentation of the PROTAC to its binding partners and potentially reduce off-target degradation.
-
Systematic Linker Optimization: Synthesize a focused library of PROTACs with variations in linker length, rigidity, and attachment points to systematically evaluate the impact on selectivity. A proteomics-based approach (e.g., mass spectrometry) can be used to assess the global protein degradation profile and identify analogs with improved selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ethylenedioxy linker in this compound?
A1: The ethylenedioxy linker in this compound connects the KRASG12C inhibitor (warhead) to the VHL E3 ligase ligand. Its length and chemical properties are optimized to facilitate the formation of a stable and productive ternary complex between KRASG12C and VHL, leading to the ubiquitination and subsequent degradation of KRASG12C.
Q2: What are the key considerations when designing a new linker for a this compound-based PROTAC?
A2: When designing a new linker, consider the following:
-
Length: The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric clash, but not so long that it leads to an unproductive ternary complex.
-
Composition: The chemical makeup of the linker (e.g., PEG, alkyl, or more rigid structures) affects its flexibility, solubility, and cell permeability. These properties need to be balanced for optimal PROTAC activity.[1][4]
-
Attachment Points: The positions where the linker connects to the warhead and the E3 ligase ligand are crucial for the overall geometry and stability of the ternary complex.[2]
Q3: How can I synthesize alternative linkers for my PROTAC?
A3: Common linkers like PEG and alkyl chains can be synthesized with functional groups (e.g., amines, carboxylic acids, or alkynes/azides for click chemistry) that allow for their conjugation to the warhead and E3 ligase ligand. Several chemical suppliers offer pre-made bifunctional linkers for this purpose.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | H358 | 153.9 nM | |
| H23 | 243.9 nM | ||
| DC50 (KRASG12C Degradation) | H358 | 3.61 µM | |
| H23 | 4.53 µM | ||
| DC50 (pERK Degradation) | H358 | 1.68 µM | |
| H23 | 1.44 µM |
Experimental Protocols
1. Western Blot for Measuring Protein Degradation
This protocol is for assessing the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
2. Co-Immunoprecipitation (Co-IP) for Detecting Ternary Complex Formation
This protocol is to determine if the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase in cells.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Co-IP lysis buffer
-
Antibody against the target protein or the E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to see if they were pulled down together. An increased signal for the interaction partner in the PROTAC-treated sample compared to the control indicates ternary complex formation.
3. In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced degradation is mediated by ubiquitination.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin for Western blot detection
-
Other Co-IP and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor. The proteasome inhibitor is important to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. A smear or ladder of high molecular weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: General experimental workflow for this compound linker optimization.
Caption: Troubleshooting decision tree for low degradation issues.
References
Preventing YF135 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YF135, a reversible-covalent KRASG12C PROTAC (Proteolysis Targeting Chimera). This guide addresses common challenges and questions related to experimental setups to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an efficient and reversible-covalent PROTAC designed to target and induce the degradation of the KRASG12C mutant protein.[1][2] It functions by forming a ternary complex with the KRASG12C protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of KRASG12C, marking it for degradation by the proteasome.[3] This targeted degradation ultimately results in the suppression of downstream signaling pathways, such as the MAPK pathway, which is often hyperactivated in cancers with KRASG12C mutations.
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general guidelines for handling bioactive small molecules and PROTACs should be followed to prevent degradation. It is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: How should I prepare this compound for in vitro cell-based assays?
A3: For cell-based assays, this compound is typically dissolved in a minimal amount of DMSO to create a high-concentration stock solution. This stock solution is then further diluted in cell culture media to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. The solubility of PROTACs can be a limiting factor, so it is advisable to perform a solubility test in your specific cell culture medium.
Q4: I am observing a decrease in KRASG12C degradation at high concentrations of this compound. What could be the cause?
A4: This phenomenon is known as the "hook effect" and is a common observation with PROTACs. The hook effect occurs when, at very high concentrations, the PROTAC forms binary complexes with either the target protein (KRASG12C) or the E3 ligase (VHL) separately, rather than the productive ternary complex required for degradation. This leads to a paradoxical decrease in degradation efficiency at supra-optimal concentrations. To mitigate this, it is recommended to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of KRASG12C observed. | 1. This compound Degradation: The compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound used may be too low or in the range of the "hook effect". 3. Incorrect Cell Line: The cell line used may not express the KRASG12C mutation or may have low levels of the VHL E3 ligase. 4. Insufficient Incubation Time: The treatment time may not be long enough to observe significant degradation. | 1. Ensure proper storage of this compound (solid at -20°C or -80°C, stock solutions at -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. 2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration for degradation. 3. Confirm the KRASG12C mutation status and VHL expression levels in your cell line using sequencing and western blotting, respectively. 4. Conduct a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal incubation time for maximal degradation. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels. 2. Pipetting Errors: Inaccurate pipetting of this compound can lead to inconsistent final concentrations. 3. Incomplete Cell Lysis: Inefficient lysis can result in incomplete protein extraction. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Use a suitable lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis by visual inspection and appropriate mechanical disruption if necessary. |
| Off-target effects observed. | 1. High this compound Concentration: High concentrations can lead to non-specific binding and off-target effects. 2. DMSO Toxicity: High concentrations of the solvent can be toxic to cells. | 1. Use the lowest effective concentration of this compound that induces significant KRASG12C degradation. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (DMSO only) in all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound in KRASG12C Mutant Cell Lines
| Cell Line | IC50 (nM) | DC50 (µM) for KRASG12C |
| H358 | 153.9 | 3.61 |
| H23 | 243.9 | 4.53 |
Data from MedchemExpress, citing Yang F, et al. (2022).[1]
Table 2: General Stability of PROTACs in Different Conditions (Illustrative)
| Condition | Stability | Notes |
| pH | Generally more stable at neutral pH. Acidic or basic conditions may lead to hydrolysis of linkers or warheads. | Stability is highly dependent on the specific chemical structure of the PROTAC. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -80°C and minimize time at room temperature. |
| Solvent | DMSO is a common solvent for stock solutions. Aqueous buffers may lead to hydrolysis over time. | Prepare fresh dilutions in aqueous buffers for each experiment. |
| Plasma | Stability in plasma can vary significantly depending on the PROTAC's structure due to metabolic enzymes. | Some studies show good stability of certain PROTACs in human plasma for up to 90 minutes.[4] |
This table provides general guidance based on the known behavior of PROTACs. Specific stability studies for this compound are not publicly available.
Experimental Protocols
Protocol 1: Western Blot for Measuring this compound-Mediated KRASG12C Degradation
This protocol outlines the steps to quantify the degradation of the KRASG12C protein in cancer cell lines following treatment with this compound.
Materials:
-
KRASG12C mutant cell line (e.g., H358, H23)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRASG12C, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the KRASG12C mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-KRASG12C, anti-p-ERK, anti-total ERK, and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using image analysis software. Normalize the KRASG12C and p-ERK band intensities to the loading control and compare the treated samples to the vehicle control to determine the percentage of degradation.
Visualizations
Caption: Mechanism of action of this compound in inducing KRASG12C degradation.
Caption: General experimental workflow for a cell-based this compound assay.
References
Best practices for handling and storing YF135
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of YF135, a reversible-covalent KRAS(G12C) PROTAC degrader.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly efficient and reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the KRAS(G12C) mutant protein.[1] It functions by forming a ternary complex with the KRAS(G12C) protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of KRAS(G12C), marking it for degradation by the proteasome. The degradation of KRAS(G12C) leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, as evidenced by decreased levels of phosphorylated ERK (p-ERK).[1]
2. What are the recommended storage and handling conditions for this compound?
-
As a solid (powder): For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years, or at 4°C for up to two years.[2] Before opening the vial, it is advisable to centrifuge it to ensure all the powder is at the bottom.[2]
-
In solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[2][3] For long-term storage of the stock solution, it is recommended to create aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months, or at -20°C for up to one month.[2][4] When preparing to use the stock solution, allow the vial to equilibrate to room temperature before opening.
3. In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to inhibit the proliferation and induce the degradation of KRAS(G12C) in human cancer cell lines harboring this specific mutation, including NCI-H358 and NCI-H23 lung cancer cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation of KRAS(G12C) observed. | Suboptimal concentration of this compound: The concentration of the PROTAC may be too low to effectively induce degradation or could be in the "hook effect" range (where excessively high concentrations can inhibit ternary complex formation). | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal concentration for degradation. |
| Insufficient incubation time: The degradation of the target protein is a time-dependent process. | Conduct a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to identify the optimal incubation time for maximal degradation. | |
| Low expression of VHL E3 ligase in the cell line: The efficacy of this compound is dependent on the presence of the VHL E3 ligase. | Verify the expression level of VHL in your cell line of interest using Western blot or other protein detection methods. If VHL expression is low, consider using a different cell line. | |
| Poor cell permeability: this compound may not be efficiently entering the cells. | While this compound has shown cellular activity, if permeability is suspected as an issue, ensure proper dissolution of the compound and consider using permeabilization agents in initial mechanistic studies if appropriate. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure they are in the logarithmic growth phase. |
| Instability of this compound in solution: Improper storage of the stock solution can lead to degradation of the compound. | Ensure this compound stock solutions are stored in aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a thawed aliquot. | |
| High background in Western blot analysis. | Non-specific antibody binding: The primary or secondary antibodies may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps are performed. Consider using a different antibody if the issue persists. |
| Contamination of reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and reagents. Ensure all equipment is clean. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in KRAS(G12C) mutant cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| NCI-H358 | Cell Proliferation | IC50 | 153.9 nM | [1] |
| NCI-H23 | Cell Proliferation | IC50 | 243.9 nM | [1] |
| NCI-H358 | Protein Degradation | DC50 (KRAS G12C) | 3.61 µM | [1] |
| NCI-H23 | Protein Degradation | DC50 (KRAS G12C) | 4.53 µM | [1] |
| NCI-H358 | Protein Degradation | DC50 (p-ERK) | 1.68 µM | [1] |
| NCI-H23 | Protein Degradation | DC50 (p-ERK) | 1.44 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for KRAS(G12C) Degradation
This protocol outlines the steps to assess the degradation of KRAS(G12C) and the phosphorylation of its downstream effector, ERK, following treatment with this compound.
Materials:
-
KRAS(G12C) mutant cancer cell line (e.g., NCI-H358)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-KRAS(G12C), anti-p-ERK (T202/Y204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysates to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using software such as ImageJ. Normalize the KRAS(G12C) and p-ERK protein levels to the loading control and total ERK, respectively.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures cell viability as an indicator of cell proliferation.
Materials:
-
KRAS(G12C) mutant cancer cell line (e.g., NCI-H358)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blotting.
References
Interpreting unexpected results in YF135 experiments
Welcome to the technical support center for YF135 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this compound, a reversible-covalent KRASG12C PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected outcomes in a question-and-answer format.
Q1: I am not observing any degradation of my target protein, KRASG12C, after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of KRASG12C degradation. Here's a troubleshooting guide to help you identify the potential cause:
-
Cell Line Verification: Confirm that your cell line expresses both the target protein (KRASG12C) and the VHL E3 ligase at sufficient levels. This compound relies on VHL to mediate the degradation of KRASG12C.[1][]
-
Incorrect Concentration: You may be using a concentration of this compound that is too low to induce degradation or, conversely, a concentration that is too high and causing the "hook effect".[1] The hook effect is a phenomenon where high concentrations of a PROTAC can lead to the formation of unproductive binary complexes (this compound-KRASG12C or this compound-VHL) instead of the productive ternary complex (KRASG12C-YF135-VHL), thus inhibiting degradation.[1] It is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., 1 pM to 100 µM) to determine the optimal concentration for degradation.[1]
-
Suboptimal Incubation Time: The kinetics of protein degradation can vary. A time-course experiment with a fixed, optimal concentration of this compound will help determine the ideal incubation time for maximal degradation.[1]
-
Compound Integrity: Ensure that your this compound compound is of high purity and has not degraded during storage.
-
Experimental Controls: Include appropriate positive and negative controls in your experiment. A known effective KRASG12C degrader can serve as a positive control, while a negative control could be a vehicle-treated sample (e.g., DMSO).
Q2: My dose-response curve for this compound shows a bell shape, with degradation decreasing at higher concentrations. Is this expected?
A2: Yes, this is a classic example of the "hook effect" and is a known phenomenon for PROTACs.[1] At very high concentrations, this compound can form separate binary complexes with KRASG12C and VHL, which prevents the formation of the productive ternary complex required for degradation.[1] To confirm this, you should test a wider and more granular range of concentrations, especially at the higher end.[1] The concentration that gives the maximal degradation (Dmax) should be used for subsequent experiments.[1]
Q3: I am observing cytotoxicity in my experiments that doesn't seem to correlate with KRASG12C degradation. What could be the cause?
A3: Off-target effects are a potential concern with any small molecule, including PROTACs. Here are some possibilities:
-
Off-Target Protein Degradation: this compound could be inducing the degradation of other proteins besides KRASG12C.[3][4] This can occur if the VHL E3 ligase is recruited to other proteins, leading to their unintended degradation.[3] Global proteomics can be used to identify off-target protein degradation.[5]
-
Target-Independent Toxicity: The this compound molecule itself might have some inherent cytotoxicity independent of its protein degradation activity.
-
Accumulation of Natural VHL Substrates: By occupying the VHL E3 ligase, this compound could prevent the degradation of its natural substrates, potentially leading to their accumulation and subsequent cellular stress.[6]
To investigate this, you can use control compounds, such as a molecule that only binds to KRASG12C or only to VHL, to see if they replicate the cytotoxic effects.
Q4: How can I be sure that the degradation of KRASG12C I'm seeing is mediated by the proteasome and VHL?
A4: To confirm the mechanism of action, you can perform the following control experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor, such as MG132, before adding this compound. If this compound-mediated degradation is proteasome-dependent, you should see a rescue of KRASG12C protein levels.[7]
-
VHL Ligand Competition: Co-treat cells with this compound and a high concentration of a VHL ligand (like VH-032). The VHL ligand will compete with this compound for binding to VHL, which should prevent the degradation of KRASG12C.[7]
-
KRASG12C Ligand Competition: Similarly, co-treatment with a compound that binds to KRASG12C but does not recruit VHL should also rescue the degradation.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | H358 | 153.9 nM | [8] |
| H23 | 243.9 nM | [8] | |
| DC50 (KRASG12C) | H358 | 3.61 µM | [8] |
| H23 | 4.53 µM | [8] | |
| DC50 (p-ERK) | H358 | 1.68 µM | [8] |
| H23 | 1.44 µM | [8] | |
| Effective Concentration for Time-Course | H358 & H23 | 3 µM | [8] |
| Time for Maximum Degradation | H358 & H23 | 24 hours | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the function of this compound.
Protocol 1: Western Blot for KRASG12C Degradation
This protocol is for determining the levels of KRASG12C protein in cells following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvest.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or control compounds for the specified amount of time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KRASG12C overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein levels.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to demonstrate the formation of the KRASG12C-YF135-VHL ternary complex.
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.1-0.5% NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against either KRASG12C or VHL overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against KRASG12C and VHL to detect the co-precipitated proteins.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LabXchange [labxchange.org]
- 10. broadpharm.com [broadpharm.com]
Refinement of YF135 protocols for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the refinement of YF135 protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an efficient and reversible-covalent Proteolysis Targeting Chimera (PROTAC) that specifically targets the KRAS(G12C) mutant protein.[1][2] It functions by forming a ternary complex with the KRAS(G12C) protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of KRAS(G12C), marking it for degradation by the proteasome.[1][4] The degradation of KRAS(G12C) leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in phosphorylated ERK (p-ERK) levels.[1][2]
Q2: Which cell lines are recommended for this compound treatment?
A2: this compound is most effective in cell lines harboring the KRAS(G12C) mutation. The non-small cell lung cancer (NSCLC) cell lines H358 and H23 have been shown to be sensitive to this compound.[1][2][3] In contrast, cell lines with other KRAS mutations (e.g., A549 with KRAS G12S) or wild-type KRAS are not expected to be sensitive to this compound's degradative activity.
Q3: What is the recommended starting concentration and incubation time for this compound?
A3: Based on published data, a dose-dependent effect on KRAS(G12C) degradation is observed in the micromolar range, with significant degradation seen at 3 µM.[1][2][3] For time-course experiments, incubation times ranging from 0 to 36 hours have been shown to be effective, with maximal degradation often observed at 24 hours.[1][2][3] However, optimal concentration and incubation time should be empirically determined for each specific cell line and experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or low degradation of KRAS(G12C) observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line does not express KRAS(G12C) | Confirm the KRAS mutation status of your cell line using sequencing or other molecular techniques. |
| Insufficient this compound concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Inappropriate incubation time | Conduct a time-course experiment (e.g., 6, 12, 24, 36 hours) to identify the optimal treatment duration. |
| Low VHL E3 ligase expression | Verify the expression of VHL in your cell line via Western blot or qPCR. If VHL expression is low, consider using a different cell line. |
| This compound degradation or instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of the stock solution. |
| Proteasome inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a positive control for the degradation pathway, co-treatment with a proteasome inhibitor like MG132 should rescue KRAS(G12C) from degradation.[4] |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Uneven compound distribution | Mix the plate gently after adding this compound to ensure even distribution in each well. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Fluctuations in incubation conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
| This compound precipitation at high concentrations | Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent system (though DMSO is standard). |
Problem 3: The "Hook Effect" is observed in dose-response experiments.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.
| Possible Cause | Suggested Solution |
| Formation of non-productive binary complexes | At very high concentrations, this compound can form separate binary complexes with either KRAS(G12C) or VHL, preventing the formation of the productive ternary complex required for degradation. |
| Confirmation and Optimization | To confirm the hook effect, extend the concentration range in your dose-response experiment. To avoid this effect in future experiments, use concentrations at or below the optimal concentration that gives maximal degradation (Dmax). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in KRAS(G12C) Mutant Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| H358 | Proliferation | IC50 | 153.9 nM | [1] |
| H23 | Proliferation | IC50 | 243.9 nM | [1] |
| H358 | KRAS(G12C) Degradation | DC50 | 3.61 µM | [1] |
| H23 | KRAS(G12C) Degradation | DC50 | 4.53 µM | [1] |
| H358 | p-ERK Inhibition | DC50 | 1.68 µM | [1] |
| H23 | p-ERK Inhibition | DC50 | 1.44 µM | [1] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of KRAS(G12C) Degradation
This protocol details the steps to assess the degradation of KRAS(G12C) and the inhibition of p-ERK in response to this compound treatment.
Materials:
-
KRAS(G12C) mutant cell lines (e.g., H358, H23)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KRAS(G12C), anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) for the specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability/Proliferation Assay (CCK-8/MTT)
This protocol outlines a method to assess the effect of this compound on cell proliferation.
Materials:
-
KRAS(G12C) mutant cell lines (e.g., H358, H23)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a DMSO vehicle control and a no-treatment control.
-
-
Incubation: Incubate the plate for 72 hours (or the desired duration) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate for another 15 minutes with gentle shaking to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound mediated degradation of KRAS(G12C) and downstream signaling.
Caption: Western blot workflow for this compound experiments.
Caption: Cell viability assay workflow for this compound.
References
Validation & Comparative
YF135 versus AMG510 in KRASG12C inhibition
A Comparative Guide to KRASG12C Inhibitors: YF135 vs. AMG510
For researchers and professionals in the field of oncology and drug development, the targeting of KRASG12C, a once considered "undruggable" mutation, has become a significant area of focus. This guide provides a detailed, data-driven comparison of two inhibitors: this compound, a novel PROTAC degrader, and AMG510 (Sotorasib), a first-in-class covalent inhibitor.
Performance Data
The following tables summarize the in vitro efficacy of this compound and AMG510 in KRASG12C-mutant non-small cell lung cancer (NSCLC) cell lines.
Table 1: this compound In Vitro Performance [1]
| Cell Line | Assay | Metric | Value (nM) |
| H358 | Cell Proliferation | IC50 | 153.9 |
| H23 | Cell Proliferation | IC50 | 243.9 |
| H358 | KRASG12C Degradation | DC50 | 3610 |
| H23 | KRASG12C Degradation | DC50 | 4530 |
| H358 | p-ERK Inhibition | DC50 | 1680 |
| H23 | p-ERK Inhibition | DC50 | 1440 |
Table 2: AMG510 (Sotorasib) In Vitro Performance [2]
| Cell Line | Assay | Metric | Value (µM) |
| H358 | Cell Viability | IC50 | 0.0818 |
| H23 | Cell Viability | IC50 | 0.6904 |
Note: The data for this compound and AMG510 are from separate preclinical studies and not from a head-to-head comparison.
Mechanism of Action
This compound: this compound is a reversible-covalent proteolysis-targeting chimera (PROTAC).[1] It functions by simultaneously binding to the KRASG12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of KRASG12C, marking it for degradation by the proteasome.[1][3] This mechanism leads to the removal of the oncogenic protein from the cell.
AMG510 (Sotorasib): AMG510 is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRASG12C.[4] It irreversibly binds to the mutant cysteine residue of KRASG12C, locking the protein in an inactive, GDP-bound state.[4][5] This prevents the hyperactivation of downstream oncogenic signaling pathways, such as the MAPK pathway, thereby inhibiting uncontrolled cell growth.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Caption: KRASG12C signaling pathway and points of inhibition by this compound and AMG510.
Caption: Workflow of this compound-mediated degradation of KRASG12C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming YF135-Mediated VHL Engagement
For researchers in drug discovery and chemical biology, validating the direct interaction between a PROTAC (Proteolysis Targeting Chimera) and its recruited E3 ligase is a critical step in establishing its mechanism of action. YF135 is a reversible-covalent PROTAC designed to induce the degradation of the oncogenic KRASG12C protein by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This guide provides a comparative overview of key experimental methods to confirm and quantify the engagement of VHL by this compound, complete with detailed protocols and supporting data formats.
The core principle of this compound's function is the formation of a ternary complex between KRASG12C, this compound, and VHL, leading to the ubiquitination and subsequent proteasomal degradation of KRASG12C.[1][2] Therefore, confirming that the VHL-binding moiety of this compound directly engages the VHL protein is paramount.
References
Validating YF135-Mediated KRAS G12C Degradation via the Proteasome Pathway Using MG-132
A Comparative Guide for Researchers
For scientists and professionals in drug development, confirming the mechanism of action for targeted protein degraders is a critical step. This guide provides a comparative overview of using the proteasome inhibitor MG-132 to validate the proteasomal degradation of the KRAS G12C oncoprotein induced by the PROTAC (Proteolysis Targeting Chimera) YF135. We present supporting experimental data, detailed protocols, and a comparison with alternative proteasome inhibitors.
This compound is a first-in-class reversible-covalent PROTAC designed to target and degrade the oncogenic KRAS G12C mutant protein.[1] It achieves this by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] To verify that this compound-mediated degradation of KRAS G12C occurs through the ubiquitin-proteasome system, a proteasome inhibitor such as MG-132 is utilized.[2]
The Role of MG-132 in Validating the Degradation Pathway
MG-132 is a potent, reversible, and cell-permeable peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome.[3] By blocking the proteasome, MG-132 prevents the degradation of ubiquitinated proteins. In the context of this compound, if the degradation of KRAS G12C is indeed proteasome-dependent, treatment with MG-132 should "rescue" the protein from degradation, leading to its accumulation compared to cells treated with this compound alone.
Experimental Evidence: MG-132 Rescues this compound-Induced KRAS G12C Degradation
In a key study, treatment of KRAS G12C-mutant cancer cell lines (H358 and H23) with this compound led to a significant decrease in the protein levels of KRAS G12C and its downstream effector, phospho-ERK (p-ERK).[2] Co-treatment with MG-132 was shown to significantly rescue this this compound-induced decrease, confirming that the degradation is mediated by the proteasome.[2]
Quantitative Data Summary
The following table summarizes the qualitative findings from western blot analyses which demonstrate the rescue effect of MG-132.
| Treatment Group | KRAS G12C Protein Level | Phospho-ERK (p-ERK) Level | Conclusion |
| DMSO (Control) | Baseline | Baseline | Normal protein levels |
| This compound | Significantly Decreased | Significantly Decreased | This compound induces degradation of KRAS G12C and inhibits downstream signaling |
| This compound + MG-132 | Rescued (Increased compared to this compound alone) | Rescued (Increased compared to this compound alone) | MG-132 blocks the proteasome, preventing this compound-mediated degradation of KRAS G12C |
Experimental Workflow and Protocols
A typical experiment to validate the proteasomal degradation of this compound would involve treating cancer cells expressing KRAS G12C with this compound in the presence or absence of MG-132, followed by western blot analysis to quantify the levels of KRAS G12C and p-ERK.
Detailed Western Blot Protocol
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., H358 or H23) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with MG-132 (typically 10-20 µM) for 1-2 hours before adding this compound.
-
Treat the cells with this compound (at a concentration known to induce degradation, e.g., 3 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control group.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein samples on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KRAS G12C, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Compare the normalized protein levels across the different treatment groups.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the ubiquitin-proteasome pathway and the points of intervention for this compound and MG-132.
Comparison with Alternative Proteasome Inhibitors
While MG-132 is a widely used tool for validating proteasomal degradation in research settings, other inhibitors with different properties are also available. The choice of inhibitor can depend on the specific experimental needs, such as the desired reversibility and specificity.
| Proteasome Inhibitor | Mechanism of Action | Reversibility | Key Characteristics |
| MG-132 | Peptide aldehyde; primarily inhibits the chymotrypsin-like activity of the proteasome. | Reversible | Cell-permeable, widely used in research. Can also inhibit other proteases like calpains at higher concentrations.[3] |
| Bortezomib (Velcade®) | Dipeptide boronate; reversibly inhibits the chymotrypsin-like activity of the proteasome.[4][5] | Reversible | FDA-approved for treating multiple myeloma and mantle cell lymphoma.[4] |
| Carfilzomib (Kyprolis®) | Tetrapeptide epoxyketone; irreversibly binds to and inhibits the chymotrypsin-like activity of the proteasome.[6][7] | Irreversible | More selective for the proteasome than bortezomib, with a lower incidence of peripheral neuropathy.[7] FDA-approved for multiple myeloma.[6] |
| Lactacystin | Natural product; irreversibly modifies the N-terminal threonine of certain proteasome subunits.[8] | Irreversible | Highly specific for the proteasome.[8] |
This guide provides a framework for researchers to validate the proteasomal degradation of this compound-targeted KRAS G12C using MG-132. The provided protocols and comparative information on alternative inhibitors will aid in the design and interpretation of experiments aimed at elucidating the mechanism of action of novel protein degraders.
References
- 1. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. mdpi.com [mdpi.com]
- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib - Wikipedia [en.wikipedia.org]
- 6. Carfilzomib - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Lactacystin, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRAS G12C Inhibitors: YF135 vs. MRTX849 (Adagrasib)
A detailed analysis for researchers and drug development professionals of two distinct therapeutic strategies targeting the KRAS G12C mutation.
This guide provides a comprehensive comparison of YF135, a preclinical proteolysis-targeting chimera (PROTAC), and MRTX849 (adagrasib), an approved covalent inhibitor, both designed to target the KRAS G12C mutation, a key driver in various cancers. We will delve into their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols that underpin the available data.
Mechanism of Action: Inhibition vs. Degradation
MRTX849 and this compound represent two different approaches to neutralizing the oncogenic activity of KRAS G12C.
MRTX849 (Adagrasib) is an oral small-molecule inhibitor that selectively and irreversibly binds to the mutant cysteine residue of KRAS G12C.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.[1][2]
This compound , on the other hand, is a PROTAC designed to induce the degradation of the KRAS G12C protein.[3][4][5] It is a hetero-bifunctional molecule that links a ligand for the KRAS G12C protein (based on the scaffold of MRTX849) to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.[3][5] A key feature of this compound is its reversible-covalent binding to KRAS G12C, which is designed to allow for catalytic activity and potentially overcome resistance mechanisms associated with irreversible inhibitors.[4][5]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Unraveling the Mechanism of YF135-Induced KRAS G12C Degradation: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to validate and rescue the targeted degradation of the oncogenic protein KRAS G12C induced by the PROTAC (Proteolysis-Targeting Chimera) YF135. We present key experimental data, detailed methodologies for rescue experiments, and a comparative analysis with an alternative KRAS G12C degrader, LC-2.
This compound: A Reversible-Covalent PROTAC for KRAS G12C
This compound is a novel, reversible-covalent PROTAC designed to specifically induce the degradation of KRAS G12C, a prevalent and challenging cancer driver. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound forms a ternary complex between the KRAS G12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS G12C by the proteasome.[1]
Comparative Performance of KRAS G12C Degraders
To contextualize the efficacy of this compound, its degradation performance was compared with LC-2, another VHL-recruiting PROTAC targeting KRAS G12C. The data, summarized in the table below, indicates that while both molecules effectively degrade KRAS G12C, this compound is reported to be less potent than LC-2.[1] This difference in potency may be attributed to variations in the binding affinity of their respective KRAS G12C ligands.
| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| This compound | KRAS G12C | VHL | H358 | 3.61 | Not Reported | [1] |
| H23 | 4.53 | Not Reported | [1] | |||
| LC-2 | KRAS G12C | VHL | H358 | 0.52 ± 0.30 | ~40 | [2] |
| H23 | 0.25 ± 0.08 | ~90 | [2] |
Table 1: Comparative Degradation Performance of this compound and LC-2. DC50 represents the concentration required to achieve 50% of the maximum degradation (Dmax).
Validating the Mechanism: Rescue Experiments
To confirm that this compound-induced degradation of KRAS G12C proceeds through the intended ubiquitin-proteasome pathway, a series of rescue experiments are essential. These experiments aim to reverse the degradation by interfering with key components of the pathway.
Experimental Workflow for Rescue Assays
Figure 1: A generalized workflow for performing rescue experiments to validate PROTAC-mediated protein degradation.
Proteasome Inhibition Rescue
This experiment confirms the involvement of the proteasome in the degradation process. By pre-treating cells with a proteasome inhibitor, the degradation of ubiquitinated KRAS G12C should be blocked, leading to its accumulation.
Experimental Protocol:
-
Cell Seeding: Plate H358 or H23 cells and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a proteasome inhibitor, such as MG-132 (typically 10-20 µM), for 1-2 hours.
-
This compound Treatment: Add this compound (e.g., 3 µM) to the media containing the proteasome inhibitor and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis and Analysis: Harvest the cells, lyse them, and perform Western blotting to detect the levels of KRAS G12C. A significant increase in the KRAS G12C signal in the presence of MG-132 compared to this compound alone indicates a successful rescue.[1]
E3 Ligase Ligand Competition
This assay validates that this compound-induced degradation is dependent on its binding to the VHL E3 ligase. A free VHL ligand, such as VH-032, will compete with this compound for binding to VHL, thereby preventing the formation of the ternary complex and rescuing KRAS G12C from degradation.
Experimental Protocol:
-
Cell Seeding: Plate H358 or H23 cells as described above.
-
Pre-treatment: Pre-incubate the cells with an excess of the VHL ligand VH-032 (e.g., 10-fold molar excess to this compound) for 1 hour.
-
This compound Treatment: Add this compound to the media and incubate for the desired duration.
-
Analysis: Perform Western blot analysis for KRAS G12C. A restoration of KRAS G12C levels in the presence of VH-032 confirms VHL-dependent degradation.[1]
Target Ligand Competition
This experiment confirms that the degradation is dependent on this compound binding to KRAS G12C. A free ligand that binds to the same site on KRAS G12C as this compound (in this case, the parent KRAS G12C inhibitor, compound 6d) will compete for binding and rescue the protein from degradation.[1]
Experimental Protocol:
-
Cell Seeding: Plate H358 or H23 cells.
-
Pre-treatment: Pre-treat the cells with an excess of the KRAS G12C inhibitor 6d for 1 hour.
-
This compound Treatment: Add this compound and incubate for the specified time.
-
Analysis: Analyze KRAS G12C levels by Western blot. An increase in KRAS G12C levels in the presence of 6d demonstrates target-specific degradation.[1]
Washout Experiment
This experiment is particularly relevant for reversible or reversible-covalent PROTACs like this compound. By removing the PROTAC from the cell culture medium, the degradation process should cease, and the levels of the target protein should recover as new protein is synthesized.
Experimental Protocol:
-
Cell Seeding and Treatment: Treat H358 or H23 cells with this compound for a sufficient time to induce degradation (e.g., 24 hours).
-
Washout: Remove the this compound-containing medium, wash the cells with fresh medium, and then incubate the cells in fresh, PROTAC-free medium.
-
Time-course Analysis: Harvest cells at different time points after the washout (e.g., 0, 6, 12, 24 hours) and analyze KRAS G12C levels by Western blot. A time-dependent recovery of KRAS G12C protein levels demonstrates the reversibility of the PROTAC's action.[1]
Signaling Pathway and Rescue Mechanisms
The degradation of KRAS G12C by this compound disrupts downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cancer cell proliferation. The rescue experiments effectively intervene at different stages of the this compound-induced degradation pathway.
Figure 2: Signaling pathway of this compound-induced KRAS G12C degradation and points of intervention for rescue experiments.
Conclusion
The rescue experiments detailed in this guide are crucial for the mechanistic validation of PROTACs like this compound. By systematically blocking different steps of the degradation process, researchers can unequivocally demonstrate the intended mode of action. The comparative data with LC-2 highlights the importance of continued optimization in the development of potent and selective KRAS G12C degraders for cancer therapy.
References
YF135: A Comparative Analysis of a Novel KRAS G12C Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of YF135, a novel reversible-covalent proteolysis-targeting chimera (PROTAC) for the degradation of KRAS G12C, against other prominent KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849). This document synthesizes available preclinical data to offer a comparative overview of their selectivity, mechanism of action, and potential off-target effects.
Introduction to this compound and KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the RAS-RAF-MEK-ERK pathway. While historically considered "undruggable," the development of covalent inhibitors targeting the mutant cysteine has led to significant therapeutic breakthroughs.
This compound is a novel PROTAC designed to specifically target KRAS G12C for degradation. It achieves this by simultaneously binding to the KRAS G12C protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS G12C by the proteasome.[1][2][3] This mechanism of action distinguishes it from inhibitors like Sotorasib and Adagrasib, which primarily function by binding to and inhibiting the activity of the KRAS G12C protein.
Selectivity Profile: this compound in Comparison
A critical attribute of any targeted therapy is its selectivity, as off-target activity can lead to toxicity and limit therapeutic efficacy. While comprehensive head-to-head kinome scan data for this compound, Sotorasib, and Adagrasib is not publicly available in a consolidated format, we can compare their selectivity based on published preclinical data.
Data on Cellular Activity
The available data demonstrates that this compound selectively inhibits the proliferation of cancer cell lines harboring the KRAS G12C mutation.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound | H358 | G12C | 153.9[1][4] |
| H23 | G12C | 243.9[1][4] | |
| A549 | G12S | No obvious inhibition[4] | |
| Sotorasib (AMG510) | H358 | G12C | 8.4[4] |
| H23 | G12C | 111.5[4] | |
| A549 | G12S | >50 µM[4] | |
| Adagrasib (MRTX849) | H358 | G12C | 14[5] |
| MIA PaCa-2 | G12C | 5[5] |
Off-Target Profile
While Sotorasib and Adagrasib are highly selective for KRAS G12C, some off-target activities have been identified through proteomic studies.
-
Sotorasib (AMG510): Global proteomics studies have identified Kelch-like ECH-associated protein 1 (KEAP1) as a potential off-target of Sotorasib.[6][7] KEAP1 is a key regulator of the NRF2 antioxidant response pathway.
-
Adagrasib (MRTX849): Proteomic profiling of Adagrasib in H358 cells revealed high specificity for KRAS G12C, with Lysine-tRNA ligase (KARS) being the only other identified off-target protein.[8][9]
A comprehensive off-target profile for this compound based on proteome-wide studies is not yet publicly available.
Signaling Pathway and Mechanism of Action
This compound, Sotorasib, and Adagrasib all aim to disrupt the constitutively active KRAS G12C protein, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of intervention.
This compound's mechanism as a PROTAC offers a distinct advantage by inducing the degradation of the KRAS G12C protein, potentially leading to a more profound and sustained inhibition of downstream signaling compared to occupancy-driven inhibitors.
Caption: Mechanism of this compound-induced degradation of KRAS G12C.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
-
Procedure:
-
Cells (e.g., H358, H23, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the inhibitor (e.g., this compound, Sotorasib) for 72 hours.[4]
-
Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.[10][11][12]
-
The absorbance is measured at 450 nm using a microplate reader.[10][11][12]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Western Blot for KRAS G12C Degradation
This technique is used to quantify the degradation of the target protein, KRAS G12C, following treatment with a PROTAC like this compound.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the degrader at various concentrations and for different durations.
-
After treatment, cells are lysed, and the total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against KRAS G12C and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the extent of protein degradation.[13][14][15]
-
Conclusion
This compound represents a promising therapeutic strategy for KRAS G12C-driven cancers by inducing the degradation of the oncoprotein. The available data indicates high selectivity for KRAS G12C-mutant cells, comparable to established inhibitors like Sotorasib and Adagrasib. However, a comprehensive understanding of its off-target profile requires further investigation through proteome-wide selectivity studies. The distinct mechanism of action of this compound as a PROTAC degrader may offer advantages in terms of potency and duration of response, warranting further preclinical and clinical evaluation. This guide provides a foundational comparison to aid researchers in the ongoing development and assessment of novel KRAS G12C-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. researchgate.net [researchgate.net]
- 6. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. ptglab.com [ptglab.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
Validating the Downstream Effects of YF135 on the MAPK Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YF135, a novel reversible-covalent KRASG12C PROTAC, with established KRASG12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849). The focus is on validating the downstream effects of these compounds on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in cancer cell proliferation and survival. This document summarizes key performance data, details experimental protocols, and visualizes complex biological processes to aid in the evaluation and application of these targeted therapies.
Introduction to this compound and the MAPK Pathway
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. The KRAS protein is a key upstream regulator of this pathway. Mutations in the KRAS gene, particularly the G12C mutation, lead to constitutive activation of the MAPK pathway, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and induce the degradation of the KRASG12C mutant protein. Unlike traditional inhibitors that merely block the protein's function, this compound facilitates its complete removal by the cell's natural protein disposal machinery. This guide compares the efficacy of this compound in downregulating the MAPK pathway against two leading KRASG12C inhibitors, AMG510 and MRTX849, which function by covalently binding to and inactivating the mutant protein.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound, AMG510, and MRTX849 in two KRASG12C-mutant human lung adenocarcinoma cell lines, NCI-H358 and NCI-H23.
Table 1: Inhibition of Cell Proliferation (IC50, nM)
| Compound | NCI-H358 | NCI-H23 | Reference |
| This compound | 153.9 | 243.9 | [1] |
| AMG510 (Sotorasib) | 81.8 | 690.4 | [2] |
| MRTX849 (Adagrasib) | ~14 | Not explicitly stated for H23 in the same study | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.
Table 2: Degradation of KRASG12C and Inhibition of p-ERK (DC50/IC50, µM)
| Compound | Parameter | NCI-H358 | NCI-H23 | Reference |
| This compound | DC50 (KRASG12C) | 3.61 | 4.53 | [1] |
| DC50 (p-ERK) | 1.68 | 1.44 | [1] | |
| AMG510 (Sotorasib) | IC50 (p-ERK) | ~0.03 | Not explicitly stated | [4] |
| MRTX849 (Adagrasib) | IC50 (p-ERK) | Not explicitly stated | Not explicitly stated |
Note: DC50 represents the concentration for 50% degradation, while IC50 for p-ERK represents the concentration for 50% inhibition of phosphorylation. Direct comparison should be made with caution due to the different mechanisms of action (degradation vs. inhibition).
Downstream Effects on the MAPK Pathway
This compound, AMG510, and MRTX849 all aim to abrogate the constitutively active signaling emanating from mutant KRASG12C. The primary downstream consequence is the suppression of the MAPK cascade. This is typically assessed by measuring the phosphorylation status of key kinases in the pathway, including MEK, ERK, and RSK.
Treatment with these compounds leads to a significant reduction in the levels of phosphorylated ERK (p-ERK), a central effector of the pathway.[1][5][6] The study on this compound demonstrated a clear, dose-dependent decrease in p-ERK levels in both H358 and H23 cells.[1] Similarly, both AMG510 and MRTX849 have been shown to potently inhibit p-ERK.[5][6] However, a common mechanism of resistance to KRASG12C inhibitors is the reactivation of the MAPK pathway, often observed by a rebound in p-ERK levels over time.[6] This highlights the importance of sustained pathway inhibition for durable therapeutic responses.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cancer cell proliferation and viability.
-
Cell Seeding: Seed NCI-H358 or NCI-H23 cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, AMG510, or MRTX849 for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Western Blotting for MAPK Pathway Proteins
This protocol is used to detect the levels of total and phosphorylated proteins in the MAPK pathway.
-
Cell Lysis: Treat NCI-H358 or NCI-H23 cells with the desired concentrations of this compound, AMG510, or MRTX849 for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRASG12C, p-MEK, MEK, p-ERK, ERK, p-RSK, RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative protein levels.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the MAPK signaling pathway, the mechanism of this compound, and a typical experimental workflow.
MAPK Signaling Pathway
This compound Mechanism of Action
Experimental Workflow
Conclusion
This compound represents a promising therapeutic strategy for KRASG12C-driven cancers by inducing the degradation of the oncoprotein. The provided data indicates its potent anti-proliferative activity and its ability to effectively downregulate the MAPK pathway, as evidenced by the reduction in p-ERK levels. While direct, comprehensive comparative data with AMG510 and MRTX849 on a broad panel of MAPK pathway components is still emerging, the initial findings position this compound as a valuable tool for further investigation. The distinct mechanism of action of this compound, leading to target elimination rather than just inhibition, may offer advantages in overcoming resistance mechanisms associated with traditional inhibitors. The experimental protocols and visualizations in this guide are intended to facilitate further research and a deeper understanding of the downstream effects of these important anti-cancer agents.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for the KRAS G12C Degrader YF135
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity of the YF135 compound, a reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to degrade the KRAS G12C mutant protein. Due to the limited availability of comprehensive public cross-reactivity data for this compound, this guide leverages information on its parent covalent inhibitor, MRTX849 (Adagrasib), and a structurally related KRAS G12C inhibitor, AMG-510 (Sotorasib), to infer potential off-target profiles and highlight best practices for selectivity assessment.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound is an experimental molecule that induces the degradation of the oncogenic KRAS G12C protein by hijacking the cell's ubiquitin-proteasome system.[1] It is composed of a ligand that binds to the KRAS G12C protein (derived from the scaffold of MRTX849), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of KRAS G12C.[1]
Cross-reactivity, or off-target binding, is a critical aspect of drug development, as it can lead to unforeseen side effects and toxicities. For PROTACs, off-target effects can arise from the binding of either the target-binding ligand or the E3 ligase-recruiting ligand to other proteins, or from the formation of unintended ternary complexes. Therefore, comprehensive cross-reactivity studies are essential to ensure the safety and efficacy of these novel therapeutic agents.
Comparative Selectivity Profile
While direct, broad-panel cross-reactivity data for this compound is not publicly available, we can infer its potential selectivity by examining data from its components and related molecules.
On-Target Selectivity of this compound:
This compound has demonstrated high selectivity for the KRAS G12C mutant over the KRAS G12S mutant. In cellular assays, this compound inhibited the proliferation of KRAS G12C-harboring H358 and H23 cells, but not A549 cells which have the KRAS G12S mutation.[2] This selectivity is primarily driven by the specific covalent interaction of the warhead with the cysteine residue present in the G12C mutant.
Inferred Off-Target Profile from Parent and Related Compounds:
To understand the potential for off-target interactions of this compound, it is informative to review the selectivity profiles of the parent covalent inhibitor MRTX849 and the similar inhibitor AMG-510.
| Compound | On-Target | Known Off-Targets | Experimental Method |
| MRTX849 (Adagrasib) | KRAS G12C | Lysine-tRNA ligase (KARS) | Chemical Proteomics (Thiol-reactive probe)[3] |
| AMG-510 (Sotorasib) | KRAS G12C | KEAP1 (Cys288), ALDOA (Cys339), and over 300 other potential sites | Chemical Proteomics (pan-AMG510 antibody peptide IP)[4] |
This comparison suggests that while the warhead of this compound is highly selective for the G12C mutation among KRAS variants, the potential for off-target covalent modification of other cysteine-containing proteins exists. The off-targets identified for MRTX849 and AMG-510 are involved in various cellular processes, and their unintended inhibition or degradation could lead to toxicity.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of a PROTAC's cross-reactivity involves a combination of in vitro and in-cell techniques.
Proteomics-Based Off-Target Identification
Mass spectrometry-based proteomics is a powerful, unbiased method to identify the off-target interactions of a PROTAC.
Protocol: Global Proteomics Analysis of Protein Degradation
-
Cell Culture and Treatment: Culture a panel of relevant cell lines (e.g., those with and without the target protein) and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional): For quantitative comparison, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance profiles between the PROTAC-treated and control samples. Proteins that show a significant decrease in abundance are potential off-targets for degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the direct binding of a PROTAC to its on- and off-targets in a cellular context.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blot or ELISA.
-
Data Analysis: Binding of the PROTAC to a protein stabilizes it, leading to a shift in its melting curve to higher temperatures.
Western Blotting for Target Engagement and Degradation
Western blotting is a standard method to confirm the degradation of a specific on-target or potential off-target protein.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Treat cells with the PROTAC as described for the proteomics analysis.
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Densitometry is used to quantify the protein band intensities and determine the extent of degradation.
Visualizing Pathways and Workflows
Mechanism of Action of this compound
References
Safety Operating Guide
Navigating the Disposal of YF135: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of specialized research compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with YF135, a potent and reversible-covalent KRAS(G12C) PROTAC degrader, understanding the correct disposal procedures is paramount.[1] While a specific Material Safety Data Sheet (MSDS) with detailed disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal.
This guide offers essential, step-by-step procedural information to ensure the safe and compliant disposal of this compound waste streams, reinforcing a culture of safety and trust in your laboratory operations.
I. Core Principles of this compound Waste Management
Given that this compound is a bioactive small molecule used in research, all waste generated from its use should be considered hazardous chemical waste. This includes pure compound, solutions, contaminated labware, and personal protective equipment (PPE). The primary goal is to prevent the release of this biologically active compound into the environment and to ensure the safety of all laboratory personnel.
II. Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of chemical waste from research laboratories.
Step 1: Waste Segregation and Categorization
Proper segregation at the point of generation is the most critical step in safe chemical waste disposal. This compound waste should be categorized as follows:
-
Solid Waste: This category includes unused or expired this compound powder, contaminated consumables such as weigh boats, pipette tips, and microfuge tubes, and any PPE (gloves, lab coats) with gross contamination.
-
Liquid Waste: This includes stock solutions of this compound, experimental solutions containing this compound, and solvent rinses from contaminated glassware. It is crucial to not mix aqueous and organic solvent waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and scalpels contaminated with this compound must be disposed of in a designated sharps container.[2]
Step 2: Selecting the Appropriate Waste Containers
-
Solid Waste: Use a clearly labeled, sealable, and chemically resistant container for solid this compound waste. A dedicated container for this compound waste is recommended to avoid accidental mixing with other chemical waste.
-
Liquid Waste: Liquid waste should be collected in a compatible, leak-proof container with a secure screw-top cap. The container material must be compatible with the solvent used (e.g., a glass container for chlorinated solvents, a high-density polyethylene (HDPE) container for many other organic solvents and aqueous solutions). Never use a container that could be mistaken for a beverage container.
-
Sharps Waste: All sharps must be placed in a puncture-proof sharps container.[2]
Step 3: Proper Labeling of Waste Containers
Accurate and detailed labeling is a regulatory requirement and essential for safe disposal. The label on each this compound waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the major components and their approximate concentrations (e.g., "this compound in DMSO, ~10 mM").
-
The primary hazard(s) associated with the waste (e.g., "Bioactive," "Chemical Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Safe Storage of this compound Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.
-
Store waste away from heat sources and in a well-ventilated area.
Step 5: Arranging for Waste Collection
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office.
-
Do not pour any this compound waste down the drain.[3] The environmental impact of this bioactive compound is not well-characterized, and its release into the sewer system should be strictly avoided.
-
Do not dispose of solid this compound waste in the regular trash.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on chemical waste management in your facility.
References
Navigating the Safe Handling of YF135: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the cutting-edge KRAS(G12C) degrader YF135, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety practices for potent chemical compounds is crucial. The following personal protective equipment is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Nitrile or other chemically resistant gloves are required. |
| Body Protection | A lab coat must be worn at all times to protect skin and clothing. |
Operational Plan for PPE Usage
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Eye Protection: Don chemical safety goggles or a face shield. Ensure a proper fit.
-
Gloves: Wash and dry hands thoroughly before putting on nitrile gloves. Inspect gloves for any tears or punctures.
Doffing (Taking Off) PPE:
To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by folding the contaminated exterior inward. Hang it in the designated area or dispose of it if it is single-use or contaminated.
-
Eye Protection: Remove eye protection. Clean and disinfect reusable eyewear according to the manufacturer's instructions.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Accidental Exposure
In the event of accidental exposure to this compound, immediate action is critical. The following table outlines the first aid procedures for different exposure routes.[1]
| Exposure Route | Immediate First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[1] Remove any contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. [1] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is essential.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with non-hazardous materials. Use a designated, clearly labeled, and sealed container for all solid waste (e.g., contaminated gloves, pipette tips, empty vials).[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.[1]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[1] Include the date the waste was first added to the container.
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general lab traffic. Ensure the storage area has secondary containment to prevent spills.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
